molecular formula C48H28CuN4O8 B12513962 meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Cat. No.: B12513962
M. Wt: 852.3 g/mol
InChI Key: CPCCBOGQKFVAPY-UHFFFAOYSA-N
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Description

Significance of Porphyrin-Based Metallomaterials in Contemporary Chemistry

Porphyrins and their metal complexes, known as metalloporphyrins, are a class of heterocyclic macrocycles that are fundamental to many biological processes. nih.govwikipedia.org Their vital roles in nature, such as oxygen transport by heme in hemoglobin and light harvesting by chlorophyll (B73375) in photosynthesis, have inspired scientists to explore their synthetic analogues for technological applications. nih.govwikipedia.org These "pigments of life" possess a highly stable, extended π-electron system and the ability to coordinate with a wide variety of metal ions, which imparts them with fascinating and valuable physicochemical properties. nih.govresearchgate.net

In contemporary chemistry, porphyrin-based metallomaterials are of immense interest due to their synthetic versatility, high thermal stability, and unique electronic and optical properties. researchgate.netillinois.edu These characteristics make them ideal candidates for a range of applications, including as components in molecular electronics, nonlinear optical materials, and as photosensitizers in photodynamic therapy. nih.govresearchgate.netillinois.edu Their ability to act as building blocks for more complex structures has further broadened their impact in materials science. illinois.edu

Overview of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) as a Versatile Building Block

meso-Tetra(4-carboxyphenyl)porphine-Cu(II) (Cu-TCPP) is a synthetic porphyrin where a copper ion is chelated within the central porphyrin core, and four carboxyphenyl groups are attached at the meso positions of the macrocycle. frontierspecialtychemicals.comscbt.com This specific structure makes it an exceptionally versatile building block in the construction of advanced materials. The peripheral carboxylic acid groups provide ideal coordination sites for linking with metal ions to form extended, porous structures known as metal-organic frameworks (MOFs). frontierspecialtychemicals.comvt.edu

The ability to use Cu-TCPP as a linker in MOFs allows for precise control over the spatial arrangement and local environment of the porphyrin units within a crystalline framework. vt.edu This has led to the development of porphyrinic MOFs with tailored functionalities for applications ranging from gas adsorption and storage to heterogeneous catalysis. frontierspecialtychemicals.comvt.edu The presence of the copper ion within the porphyrin ring also endows the molecule with specific catalytic and electronic properties that can be harnessed for various chemical transformations and sensing applications. smolecule.comrsc.org

Scope and Research Trajectories for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Studies

The research landscape for Cu-TCPP is rapidly expanding, with several key trajectories emerging. A significant area of focus is its application in photocatalysis. frontierspecialtychemicals.com Scientists are actively investigating its use in visible-light-driven water splitting for hydrogen production, a crucial step towards sustainable energy. rsc.orgcsic.es Studies have demonstrated the potential of Cu-TCPP-based materials to act as efficient photocatalysts for the degradation of organic pollutants in water, addressing environmental remediation challenges. researchgate.netacs.org

Another major research direction is the development of highly sensitive and selective chemical sensors. The unique electrochemical properties of Cu-TCPP are being exploited to create sensors for the detection of various analytes, including metal ions and biomolecules. nih.govwalshmedicalmedia.com For instance, Cu-TCPP modified electrodes have been used for the simultaneous determination of acetaminophen (B1664979) and dopamine. frontierspecialtychemicals.com Furthermore, the incorporation of Cu-TCPP into MOFs is being explored to enhance gas adsorption and separation capabilities, which is critical for applications such as carbon capture and industrial gas purification. nih.govresearchgate.net The design of novel Cu-TCPP-based MOF architectures with optimized pore structures and active sites remains a vibrant area of investigation. vt.eduresearchgate.net

Research Findings in Detail

The utility of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is underscored by a wealth of research demonstrating its efficacy in various applications.

Photocatalytic Performance

Cu-TCPP has shown significant promise as a photocatalyst, particularly when integrated into MOF structures. These materials can harness visible light to drive chemical reactions with high efficiency.

ApplicationMaterialKey FindingReference
Overall Water Splitting2D Cu₂(CuTCPP) MOFAchieved a H₂ production rate of 120 μmol g⁻¹ h⁻¹ under visible light, ranking it among the most efficient noble metal-free MOF photocatalysts. rsc.orgcsic.es
Pollutant Degradation2D Cu-TCPP MOF nanosheetsEffectively degraded rhodamine B (RhB) and tetracycline (B611298) (TCL) under visible light. researchgate.net
Cr(VI) Reduction2D Cu-TCPP MOFs/TiO₂ compositeConverted 99.9% of Cr(VI) to Cr(III) within 60 minutes under visible irradiation. acs.org
Hydrogen GenerationCu-TCPP MOF/g-C₃N₄ heterojunctionsShowed a five-fold enhancement in photoactivity for H₂ production compared to g-C₃N₄ alone. rsc.org

Electrochemical Sensing

The electrochemical activity of Cu-TCPP makes it a valuable component in the fabrication of sensitive and selective sensors.

AnalyteSensor PlatformDetection LimitLinear RangeReference
Lead Ions (Pb²⁺)2D Cu-TCPP MOF nanofilms with DNA nanomotors1.7 nM5 nM - 5 μM nih.gov
GlucoseCopper(II) complex of a porphyrin-based porous organic polymer0.9 μM1 μM - 1.3 mM acs.org
Acetaminophen and DopamineCu-TCPP modified glassy carbon electrodeNot SpecifiedNot Specified frontierspecialtychemicals.com
Hydroxylamine and Chlorogenic AcidCuTCPP/platelet ordered mesoporous carbon (pOMC) compositesNot SpecifiedNot Specified researchgate.net

Properties

Molecular Formula

C48H28CuN4O8

Molecular Weight

852.3 g/mol

IUPAC Name

copper;4-[10,15,20-tris(4-carboxyphenyl)-12H-porphyrin-5,12-diid-5-yl]benzoic acid

InChI

InChI=1S/C48H28N4O8.Cu/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);/q-2;+2

InChI Key

CPCCBOGQKFVAPY-UHFFFAOYSA-N

Canonical SMILES

[CH-]1C=C2C(=C3C=CC(=N3)C(=C4C=CC(=N4)[C-](C5=NC(=C(C1=N2)C6=CC=C(C=C6)C(=O)O)C=C5)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O.[Cu+2]

Origin of Product

United States

Synthetic Methodologies and Functionalization Strategies for Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Refined Synthetic Approaches to meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The creation of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) typically begins with the synthesis of the porphyrin backbone, followed by metallation with copper. smolecule.com This foundational process involves the condensation of an aromatic aldehyde with pyrrole (B145914). smolecule.comtu.ac.th

Solvent-Mediated Synthesis Techniques

Solvent-mediated synthesis offers a versatile platform for producing porphyrins. A common method involves the reaction of appropriate aromatic aldehydes and pyrrole in a high-boiling point solvent such as dimethylformamide (DMF). chemicalbook.comchemicalbook.com The mixture is heated, often in the presence of an acid catalyst like p-toluenesulfonic acid, to facilitate the cyclization reaction that forms the porphyrin ring. chemicalbook.com Following the reaction, the crude porphyrin is typically purified by column chromatography. chemicalbook.comchemicalbook.com

Another approach utilizes a two-step, one-pot synthesis. This can involve an initial reaction to form a reducible intermediate, which is then oxidized to yield the final porphyrin derivative. orientjchem.org The choice of solvent and reaction conditions can significantly influence the yield and purity of the resulting porphyrin. For instance, refluxing the free-base porphyrin with a copper salt, such as copper(II) acetate (B1210297), in a solvent like DMF is a standard procedure for inserting the copper ion into the porphyrin core. tu.ac.th

Solvothermal synthesis represents another important technique. In this method, the reaction is carried out in a sealed vessel under controlled temperature and pressure, which can lead to the formation of crystalline products with well-defined structures. researchgate.netasianpubs.org

Reaction ComponentSolventCatalyst/ReagentTemperatureTimeYield
Aromatic aldehyde, pyrroleDMFp-toluenesulfonic acid150°C1 hNot specified
Free-base porphyrinDMFCopper(II) acetateRefluxNot specifiedNot specified
Palladium complexNot specifiedNot specifiedSolvothermalNot specifiedNot specified

Template-Directed Synthesis Protocols

Template-directed synthesis leverages the structure of a template molecule to guide the formation of the desired product. In the context of porphyrin synthesis, this can involve the use of a metal ion or another molecule to organize the precursor molecules (pyrrole and aldehyde) in a specific orientation that favors the formation of the porphyrin macrocycle. While not as commonly detailed for this specific copper porphyrin in the provided context, the principle of using templates to create specific architectures, such as one-dimensional aggregates in gels, has been demonstrated with related amide-type copper porphyrins. researchgate.net These aggregates can then act as templates for further reactions. researchgate.net

Green Chemistry Principles in meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Synthesis

The application of green chemistry principles aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In porphyrin synthesis, this can manifest in several ways. One approach is the use of one-pot synthesis, which reduces the number of steps and the need for purification of intermediates. nih.gov Mechanochemistry, or the use of mechanical force to induce chemical reactions, presents another green alternative, potentially reducing the need for solvents. orientjchem.org

The selection of less toxic and renewable raw materials is a core tenet of green chemistry. nih.gov While specific examples for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) are not extensively detailed, the broader field of porphyrin synthesis is exploring these avenues. For instance, research into the synthesis of related porphyrin derivatives highlights efforts to develop more environmentally friendly methods that may result in lower yields but avoid harsh reagents. orientjchem.org

Post-Synthetic Functionalization and Modification of meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The carboxylic acid groups on the phenyl rings of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) are key functional handles for post-synthetic modification. These modifications can alter the molecule's solubility, electronic properties, and ability to interact with other molecules.

Covalent Functionalization through Carboxylic Acid Moieties

The four carboxylic acid groups provide sites for covalent attachment of other molecules, leading to the creation of more complex structures with tailored properties. This functionalization is crucial for applications such as the development of metal-organic frameworks (MOFs) and photosensitizers. frontierspecialtychemicals.comfrontierspecialtychemicals.com

Amidation and esterification are two of the most common reactions used to functionalize the carboxylic acid groups.

Amidation: This reaction involves the coupling of an amine to the carboxylic acid, forming an amide bond. This is a versatile method for attaching a wide range of functional groups. For example, self-assembly of a cobalt(II) meso-tetrakis(4-hexadecylamidophenyl)porphyrin, an amide derivative, has been shown to form rod-like micelles. researchgate.net

Esterification: This reaction converts the carboxylic acids into esters. The synthesis of the tetramethyl ester of meso-tetra(4-carboxyphenyl)porphine (B77598) is a common example. chemicalbook.comscbt.com These ester derivatives have been used in studies of photodynamic therapy, where they have been conjugated with graphene quantum dots. rsc.org

Functionalization ReactionReagentsProduct Type
AmidationAmineAmide-functionalized porphyrin
EsterificationAlcoholEster-functionalized porphyrin
Click Chemistry Applications

The copper center within meso-Tetra(4-carboxyphenyl)porphine-Cu(II) (Cu-TCPP) positions it as a potent catalyst for click chemistry, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is a cornerstone of bioorthogonal chemistry, enabling the efficient synthesis of complex molecules, including triazoles.

When integrated into the structured environment of a Metal-Organic Framework (MOF), the catalytic activity of Cu-TCPP can be harnessed effectively. Research has demonstrated that a mixed-valent copper porphyrin MOF can catalyze the coupling of phenylacetylene (B144264) and benzyl (B1604629) chloride in the presence of sodium azide (B81097) to produce the corresponding 1-benzyl-4-phenyl-1H-1,2,3-triazole. unl.edu This reaction proceeds with high efficiency, and the MOF catalyst can be recycled and reused with negligible loss in yield, highlighting the stability and utility of such frameworks. unl.edu The use of MOFs as a stabilizing platform for the copper catalyst is a critical strategy for its application, including for localized drug synthesis within living cells. researchgate.net

Below is a table summarizing the catalytic performance of a porphyrinic MOF in a click chemistry reaction.

Reactant 1Reactant 2CatalystProductConversion YieldReaction Time
PhenylacetyleneBenzyl chloride (with Sodium Azide)Mixed-Valent Copper Porphyrin MOF1-benzyl-4-phenyl-1H-1,2,3-triazole100%12 hours

Hybrid Material Integration Approaches

The integration of Cu-TCPP into hybrid materials is a widely explored strategy to develop advanced functional systems, particularly through the formation of Metal-Organic Frameworks (MOFs) and nanocomposites.

Metal-Organic Frameworks (MOFs)

Cu-TCPP is a quintessential building block for creating two-dimensional (2D) MOFs. frontiersin.org In these structures, the copper ions act as the metal nodes, which coordinate with the carboxylate groups of the TCPP organic linkers to form porous, crystalline sheets. mdpi.comacs.org The synthesis is typically performed via a solvothermal method, where a surfactant like polyvinylpyrrolidone (B124986) (PVP) is often used to guide the anisotropic growth of the crystals, resulting in ultrathin nanosheets. acs.orgthno.org These Cu-TCPP MOF nanosheets possess a large surface area and a high density of accessible active metal sites, making them suitable for catalysis and sensing. frontiersin.orgresearchgate.net

The following table summarizes typical synthesis parameters for 2D Cu-TCPP MOF nanosheets as reported in various studies.

Copper SourceOrganic LinkerSolvent SystemSurfactant/AdditiveTemperatureTime
Cu(NO₃)₂·xH₂OTCPPDMF/EthanolPVP80 °C4-24 h
Cu₂O NanocubesTCPPDMFNot specifiedNot specifiedNot specified
Cu(NO₃)₂TCPPDMF/EthanolTrifluoroacetic acid, PVPNot specifiedNot specified

Hybrid Nanocomposites

Beyond forming pure MOFs, Cu-TCPP and its corresponding MOFs are frequently integrated with other nanomaterials to create multifunctional nanocomposites with synergistic properties. These hybrid materials often exhibit enhanced performance compared to their individual components.

Graphene Oxide (GO) Composites : Cu-TCPP MOFs have been grown on GO nanosheets to fabricate a nanocomposite for pH-responsive drug delivery. nih.gov The GO component enhances the stability and loading capacity of the system. nih.gov

Bismuth Sulfide (Bi₂S₃) Heterostructures : A novel Z-scheme heterostructure combining Bi₂S₃ with Cu-TCPP was developed, which showed highly efficient light absorption and charge separation for enhanced antibacterial photodynamic therapy. nih.gov

Noble Metal and Polymer Composites : In another approach, AuCu bimetallic nanoparticles were attached to 2D Cu-TCPP nanosheets whose conductivity was first improved by a polypyrrole (PPy) coating. scilit.com This multi-component nanocomposite was designed for the sensitive electrochemical determination of hydrogen peroxide. scilit.com

Template-Derived Hybrids : Cu₂O nanocubes have been used as both a template and a copper ion source to synthesize Cu-TCPP nanosheets, resulting in a Cu₂O/Cu-TCPP nanocomposite. acs.org This material can be further functionalized by loading platinum and gold nanoparticles for combined anticancer therapy. acs.org

The table below provides an overview of various hybrid materials incorporating Cu-TCPP.

Hybrid MaterialComponentsKey Feature/Application
CuGCu-TCPP MOF, Graphene Oxide (GO)pH-responsive drug release for chemotherapy. nih.gov
Bi₂S₃/Cu-TCPPBismuth Sulfide, Cu-TCPPZ-scheme heterostructure for antibacterial therapy. nih.gov
AuCu/PPy/Cu-TCPPAuCu nanoparticles, Polypyrrole, Cu-TCPPElectrochemical sensing of hydrogen peroxide. scilit.com
Cu₂O/Cu-TCPP/(Pt-Au)Cu₂O, Cu-TCPP, Platinum, GoldMultifunctional nanoplatform for combined cancer therapy. acs.org

Advanced Spectroscopic and Electrochemical Characterization Methodologies for Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Spectroscopic Techniques for Elucidating Electronic Structure and Coordination Environment

The characterization of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) relies on a variety of spectroscopic methods that probe its fundamental properties. These techniques are indispensable for correlating its structural features with its observed chemical and physical behavior.

UV-Vis Spectroscopic Analysis of Electronic Transitions and π-π* Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a foundational technique for studying the electronic structure of porphyrins. The spectrum of meso-Tetra(4-carboxyphenyl)porphine-Cu(II), like other metalloporphyrins, is dominated by intense absorptions arising from π-π* transitions within the highly conjugated porphyrin macrocycle.

These spectra typically exhibit two main features:

The Soret Band: An extremely intense absorption band observed in the near-UV region, typically around 400–450 nm. researchgate.net This band corresponds to a strong, symmetry-allowed transition from the ground state to the second excited singlet state (S₀ → S₂).

The Q-Bands: A series of weaker absorption bands found in the visible region, generally between 500 and 650 nm. researchgate.net These bands are associated with symmetry-forbidden transitions to the first excited singlet state (S₀ → S₁). The presence of the central copper ion simplifies the Q-band structure compared to the free-base porphyrin, often resulting in two distinct bands.

The exact positions and intensities of these bands are sensitive to the molecular environment, including the solvent and aggregation state. researchgate.net For instance, the formation of J-aggregates can lead to a red-shift of the Soret band. researchgate.net

Transition Typical Wavelength Range (nm) Description
Soret Band (B-band) 400–450Intense π-π* transition (S₀ → S₂)
Q-Bands 500–650Weaker π-π* transitions (S₀ → S₁)

This table provides typical ranges for copper porphyrins. Specific values depend on the solvent and experimental conditions.

Fluorescence and Phosphorescence Spectroscopic Investigations of Excited State Dynamics

Luminescence spectroscopy provides crucial insights into the de-excitation pathways of the molecule's excited states. While the free-base porphyrin ligand is fluorescent, the introduction of the paramagnetic Cu(II) ion dramatically alters the photophysical properties.

The d⁹ electronic configuration of Cu(II) introduces low-lying d-d states and ligand-to-metal charge-transfer (LMCT) states that provide efficient non-radiative decay pathways for the porphyrin's excited singlet state. cardiff.ac.ukacs.org This typically leads to significant quenching of fluorescence. The primary de-excitation routes following photolysis include:

Intersystem Crossing: The system can rapidly cross to the triplet hypersurface, a process that can occur on a femtosecond timescale (e.g., ~140 fs in water for a similar copper porphyrin). cardiff.ac.uknih.gov

Coordinative Expansion: In the presence of coordinating solvents or Lewis bases, the excited state can decay through the formation of a transient five-coordinate intermediate. cardiff.ac.ukacs.org

Due to these rapid and efficient de-excitation pathways involving the copper center, meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is generally considered non-luminescent or very weakly luminescent at room temperature. However, some copper porphyrins can exhibit phosphorescence from the triplet state, particularly at low temperatures, though their lifetimes are often in the nanosecond range. mdpi.com The study of these excited-state dynamics is essential for applications in photocatalysis and sensing, where electron or energy transfer processes are key. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Copper(II) Spin States

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful magnetic resonance technique specifically for studying species with unpaired electrons. As Cu(II) has a d⁹ electronic configuration with one unpaired electron, EPR is an ideal tool for probing the metal center's coordination environment and electronic structure. nih.gov

The EPR spectrum of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) in a frozen solution or solid matrix is typically axial, reflecting the square-planar geometry of the CuN₄ core. The spectrum is characterized by distinct g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) arising from the interaction of the unpaired electron with the copper nucleus (I = 3/2 for both ⁶³Cu and ⁶⁵Cu isotopes). mdpi.com

Key parameters obtained from EPR include:

g-values (g∥ and g⊥): These values provide information about the electronic ground state of the copper ion and the degree of covalent character in the metal-ligand bonds. For Cu(II) porphyrins, the unpaired electron resides in the dx²-y² orbital, leading to g∥ > g⊥ > 2.0023. nih.gov

Hyperfine Coupling Constants (A∥ and A⊥): The magnitude of the hyperfine splitting, particularly A∥, is sensitive to the geometry and covalency of the copper site. mdpi.com

Superhyperfine Coupling: In some cases, coupling to the four equivalent nitrogen nuclei (¹⁴N, I = 1) of the porphyrin ring can be resolved, providing direct evidence of the covalent interaction between the copper ion and the ligand.

These parameters are sensitive to subtle changes in the coordination sphere, such as axial ligation by solvent molecules, making EPR an excellent probe of the local environment. mdpi.com

EPR Parameter Typical Value/Observation Information Gained
Symmetry AxialConsistent with square-planar CuN₄ geometry
g-values g∥ > g⊥ > 2.0023dx²-y² ground state
A-values A∥ > A⊥Anisotropy of the hyperfine interaction
Superhyperfine Splitting from ¹⁴N nucleiCovalency of the Cu-N bonds

This table summarizes general features for Cu(II) porphyrins based on available literature. mdpi.com

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of the absorbing atom. For meso-Tetra(4-carboxyphenyl)porphine-Cu(II), XAS at the Cu K-edge is used to precisely determine the oxidation state and coordination environment of the copper center. mdpi.com

The XAS spectrum is divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The position and features of the absorption edge are highly sensitive to the oxidation state of the copper atom. For instance, a discernible shift to lower energies is observed upon the reduction of Cu(II) to Cu(I). mdpi.com The pre-edge features can provide information about the coordination geometry (e.g., distinguishing between tetrahedral and square-planar environments).

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the absorption edge contain information about the local atomic structure around the copper atom. Analysis of the EXAFS region can accurately determine the number, type, and distance of neighboring atoms, such as the four nitrogen atoms in the porphyrin plane (Cu-N bond lengths). mdpi.com

Operando XAS studies, where spectra are collected during an electrochemical process, are particularly insightful. They can track changes in the copper oxidation state and coordination structure in real-time, confirming the role of the metal center in redox reactions. mdpi.com For example, such studies have unequivocally demonstrated the participation of copper as the redox center during charge storage processes in porphyrin-based materials. mdpi.com

Resonance Raman Spectroscopy for Vibrational Modes Coupled to Electronic Transitions

Resonance Raman (RR) spectroscopy is a powerful vibrational technique that provides enhanced signals for vibrational modes that are coupled to an electronic transition. By tuning the excitation laser wavelength to coincide with an electronic absorption band (e.g., the Soret or Q-bands), specific vibrations associated with the chromophore can be selectively amplified.

For meso-Tetra(4-carboxyphenyl)porphine-Cu(II), RR spectroscopy offers detailed information about the structure of the porphyrin macrocycle and the influence of the central metal ion. The spectra reveal vibrations that are sensitive to:

Core Size: High-frequency marker bands are correlated with the size of the porphyrin core, which is influenced by the central copper ion.

Spin State and Oxidation State: Changes in the metal's electronic configuration affect the vibrational frequencies.

Symmetry and Conformation: The Raman spectra are sensitive to the planarity and symmetry of the porphyrin ring. nih.gov

Studies on the free-base ligand, meso-Tetra(4-carboxyphenyl)porphine (B77598) (TCPP), have identified key vibrational modes, including Cα-Cm stretching, Cα-N vibrations, and pyrrole (B145914) ring deformations, that are enhanced under resonance conditions. nih.gov Upon metallation with copper, shifts in these frequencies and changes in their intensities are expected, reflecting the structural constraints imposed by the Cu-N bonds and the electronic effects of the metal center.

Vibrational Mode Typical Raman Shift (cm⁻¹) (for TCPP) Description
Cα-Cm Stretch 1004, 1552Stretching of bonds linking pyrrole rings
Cα-N Stretch 1242Stretching within the pyrrole ring
Cα-Cβ + Cβ-H 1330, 1457Combined stretching and bending modes

Data based on studies of the free-base ligand (TCPP). Metallation with Cu(II) would influence these values.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand Dynamics and Diamagnetic Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation in solution. However, the paramagnetic nature of the Cu(II) ion (d⁹, S=1/2) leads to significant broadening and shifting of NMR signals for nearby nuclei, making the direct acquisition of high-resolution spectra for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) itself challenging.

Therefore, NMR studies often focus on diamagnetic analogues to understand the properties of the tetra(4-carboxyphenyl)porphine ligand. This includes:

The Free-Base Porphyrin (H₂TCPP): ¹H NMR of the free-base ligand provides clear signals for the β-pyrrole protons, the protons of the carboxyphenyl groups, and the internal N-H protons. The N-H protons appear at a characteristic upfield chemical shift (e.g., -2.95 ppm in d₆-DMSO) due to the ring current effect of the aromatic macrocycle.

Diamagnetic Metalloporphyrins: Incorporating a diamagnetic metal ion (e.g., Zn(II) or Ni(II)) into the TCPP core allows for detailed structural analysis of the metallated ligand without the complications of paramagnetism. These studies help to confirm the structure and purity of the ligand framework.

These NMR data on diamagnetic derivatives provide an essential baseline for understanding the ligand's conformation and the electronic effects of the peripheral carboxyl groups, which are crucial for the properties and function of the copper complex.

Electrochemical Characterization of Redox Processes in meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The electrochemical properties of CuTCPP are central to its functionality. The presence of the copper center and the peripheral carboxyphenyl groups dictates its redox behavior, influencing how it participates in electron transfer reactions.

Cyclic Voltammetry for Redox Potentials and Charge Transfer Mechanisms

Cyclic voltammetry (CV) is a fundamental technique for probing the redox characteristics of CuTCPP. By scanning the potential of a working electrode on which the compound is immobilized or in a solution containing it, the potentials at which oxidation and reduction events occur can be precisely determined.

Research on copper porphyrin complexes reveals that they typically undergo multiple redox processes. For a closely related compound, Copper(II) tetraphenylporphyrin (B126558) (CuTPP), cyclic voltammetry has shown two reversible oxidation peaks at approximately +0.97 V and +1.35 V. frontierspecialtychemicals.com These processes are generally attributed to the stepwise oxidation of the porphyrin ring, forming a π-cation radical and then a dication. While specific CV data for CuTCPP is not abundant in publicly available literature, the presence of electron-withdrawing carboxyphenyl groups is expected to shift these redox potentials to more positive values compared to CuTPP.

In a study of a three-dimensional framework constructed with a copper porphyrin unit, two redox waves were observed with half-wave potentials (E₁/₂) at -160 mV and 91 mV. acs.org Although the exact structure of the porphyrin was not identical to CuTCPP, this finding highlights the complex redox behavior that can arise from the molecular environment. The study of CuTCPP integrated into metal-organic frameworks (MOFs) has also demonstrated its electrocatalytic activity, with cyclic voltammetry being used to determine detection limits for various analytes, suggesting that the redox properties of CuTCPP are accessible and tunable within these structures. smolecule.com

Interactive Data Table: Illustrative Redox Potentials of Copper Porphyrins

Compound/SystemRedox ProcessE₁/₂ (V) vs. Ag/AgClReference ElectrodeNotes
Copper(II) tetraphenylporphyrin (CuTPP)Oxidation I+0.97Not SpecifiedReversible oxidation of the porphyrin ring. frontierspecialtychemicals.com
Copper(II) tetraphenylporphyrin (CuTPP)Oxidation II+1.35Not SpecifiedSecond reversible oxidation of the porphyrin ring. frontierspecialtychemicals.com
Copper Porphyrin 3D FrameworkRedox Wave I-0.160Not Specified acs.org
Copper Porphyrin 3D FrameworkRedox Wave II+0.091Not Specified acs.org

Note: This table includes data from related copper porphyrin systems to illustrate typical redox behavior. Specific values for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) may vary.

Chronoamperometry and Chronocoulometry for Electron Transfer Kinetics

Chronoamperometry and chronocoulometry are powerful techniques for elucidating the kinetics of electron transfer processes at electrode surfaces. In chronoamperometry, a potential step is applied to the electrode, and the resulting current is measured as a function of time. This data can be used to determine the diffusion coefficient of the electroactive species and the rate constant for the electron transfer reaction. Chronocoulometry, which measures the total charge passed as a function of time, offers a complementary method for studying these kinetic parameters.

For CuTCPP-modified electrodes, chronoamperometry has been employed to determine the catalytic rate constant for the oxidation of certain analytes. smolecule.com The technique allows for the quantification of how efficiently the immobilized CuTCPP can mediate electron transfer between the electrode and a substrate in solution. The decay of the current over time in a chronoamperometric experiment follows the Cottrell equation under diffusion-controlled conditions, and deviations from this behavior can provide insights into the kinetics of the underlying electrochemical reaction.

While specific studies detailing the electron transfer kinetics of CuTCPP using these methods are limited in the general literature, the principles of the techniques are well-established for characterizing modified electrodes.

Electrochemical Impedance Spectroscopy (EIS) for Electron Transfer Abilities

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the interfacial properties of an electrode, including its ability to facilitate electron transfer. By applying a small amplitude AC potential over a range of frequencies and measuring the resulting current, an impedance spectrum is generated. This spectrum can be modeled using an equivalent electrical circuit to extract key parameters such as the charge-transfer resistance (Rct) and the double-layer capacitance (Cdl).

A lower Rct value indicates a faster electron transfer rate at the electrode-electrolyte interface. When CuTCPP is immobilized on an electrode surface, EIS can be used to assess the quality of the film and its electron transfer capabilities. For instance, in the context of corrosion inhibition, EIS has been used to show that the adsorption of molecules onto a copper surface increases the charge transfer resistance, indicating a passivation of the surface. researchgate.net

For electrodes modified with porphyrin-based materials, EIS is a crucial tool for characterization. The Nyquist plot (a plot of the imaginary part of impedance versus the real part) typically shows a semicircle at high frequencies, the diameter of which corresponds to the Rct. Changes in the diameter of this semicircle upon modification of the electrode with CuTCPP can directly quantify the impact of the porphyrin layer on electron transfer kinetics.

Interactive Data Table: Illustrative EIS Parameters for Modified Electrodes

Electrode ModificationRct (Ω)Cdl (μF/cm²)Measurement ConditionsSignificance
Bare Electrode~500~105 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KClBaseline for comparison.
CuTCPP Modified Electrode~200~155 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KClLower Rct suggests enhanced electron transfer.

Note: The values in this table are illustrative and intended to demonstrate the type of data obtained from EIS experiments. Actual values will depend on the specific experimental setup and conditions.

Spectroelectrochemistry for Real-Time Redox Intermediates

Spectroelectrochemistry combines the principles of spectroscopy (typically UV-Visible absorption spectroscopy) with electrochemistry to provide real-time monitoring of the spectral changes that occur during a redox reaction. This powerful technique allows for the direct observation and characterization of transient intermediates and the final products of electrochemical processes.

When a potential is applied to an optically transparent electrode coated with a thin film of CuTCPP, the UV-Visible spectrum can be recorded simultaneously. As the porphyrin undergoes oxidation or reduction, characteristic changes in its absorption spectrum are observed. Porphyrins are well-known for their strong Soret band (around 400-450 nm) and weaker Q-bands in the visible region. The formation of a π-cation radical upon oxidation typically leads to a decrease in the intensity of the Soret band and the appearance of new, broad absorption bands at longer wavelengths.

By correlating the applied potential with the observed spectral changes, the electronic structure of the redox-generated species can be elucidated. This information is invaluable for understanding the mechanism of electrocatalytic reactions involving CuTCPP, as it can help to identify the active species responsible for catalysis.

Catalytic Applications and Mechanistic Investigations of Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Electrocatalysis Employing meso-Tetra(4-carboxyphenyl)porphine-Cu(II)-Based Systems

Cu-TCPP and its derivatives have demonstrated significant potential as electrocatalysts in several important reactions, including the oxygen reduction reaction (ORR), carbon dioxide reduction reaction (CO2RR), hydrogen evolution reaction (HER), and water oxidation. These applications are critical for the development of sustainable energy technologies such as fuel cells and the conversion of greenhouse gases into valuable chemicals.

Oxygen Reduction Reaction (ORR) Electrocatalysis Mechanisms

The oxygen reduction reaction is a fundamental process in fuel cells. Copper complexes have been investigated as potential catalysts for this reaction. tennessee.edu The mechanism of ORR catalyzed by copper complexes can proceed through different pathways, leading to the formation of either water or hydrogen peroxide. nih.gov

In some cases, the reduction of oxygen by copper complexes follows a stepwise 4-electron/4-proton pathway, where hydrogen peroxide is formed as a detectable intermediate and is subsequently reduced to water in separate catalytic cycles. nih.gov The rate-determining step in the formation of the peroxide intermediate has been identified as the coordination of O2 to the Cu(I) center. nih.gov Studies on certain pyridylalkylamine copper complexes have revealed high turnover frequencies, indicating efficient catalysis. nih.gov

Alternatively, the ORR can be selective towards the 2-electron reduction of oxygen to produce hydrogen peroxide. nih.gov The selectivity is influenced by the structure of the copper complex and the reaction conditions. For instance, sluggish reduction of hydrogen peroxide by some copper-based catalysts leads to its accumulation as the main product. nih.gov The mechanism for hydrogen peroxide reduction is thought to involve a Fenton-like process. nih.gov

The performance of Cu-based catalysts for ORR is also influenced by their preparation and the nature of the support material. tennessee.edu For instance, the electronic properties of the catalyst can be tuned by introducing different substituents on the ligand, with electron-donating groups generally favoring ORR catalysis. tennessee.edu

Carbon Dioxide Reduction Reaction (CO2RR) Electrocatalysis Pathways

The electrochemical reduction of carbon dioxide (CO2RR) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. ustc.edu.cn Copper-based catalysts are particularly interesting because they are capable of converting CO2 into a variety of hydrocarbon and alcohol products. researchgate.netmdpi.com

The CO2RR process on a catalyst surface typically involves several key steps:

CO2 Adsorption and Activation: The CO2 molecule first adsorbs onto the active sites of the catalyst. researchgate.net

Intermediate Formation: Through a series of proton-coupled electron transfer (PCET) steps, various intermediates are formed, such as adsorbed CO, OCHO, and CHO. mdpi.comyoutube.com

C-C Coupling: For the formation of C2+ products like ethylene (B1197577) and ethanol, a crucial step is the coupling of two *CO intermediates. mdpi.com

Product Desorption: The final products are then desorbed from the catalyst surface. ustc.edu.cn

When Cu-TCPP is used as a catalyst, particularly in the form of metal-organic framework (MOF) nanosheets, it has shown activity in converting CO2 to formate (B1220265) and acetate (B1210297). researchgate.net Spectroscopic studies have suggested that under reaction conditions, the Cu-TCPP can transform into copper clusters (such as CuO, Cu2O, and Cu4O3), which are the actual catalytic species. ustc.edu.cnresearchgate.net The product selectivity of Cu-based catalysts can be poor, leading to a mixture of products. mdpi.com However, strategies such as functionalizing Cu-TCPP MOFs with silver nanoparticles have been shown to improve the Faradaic efficiency for specific products like methane (B114726). researchgate.net

The following table summarizes the performance of a Cu2(CuTCPP) nanosheet catalyst for CO2 reduction:

ProductFaradaic Efficiency (FE)Potential (vs. RHE)
Formate68.4%-1.55 V
Acetate--

Data sourced from a study on Cu2(CuTCPP) nanosheets. researchgate.net Note: The Faradaic efficiency for acetate was not specified in the provided source.

Hydrogen Evolution Reaction (HER) Electrocatalysis Studies

The hydrogen evolution reaction (HER) is the cathodic reaction in water splitting, a key process for producing clean hydrogen fuel. While precious metals like platinum are highly efficient HER catalysts, there is a strong interest in developing catalysts based on more abundant and less expensive metals like copper. mdpi.com

Cu-based materials, including those derived from Cu-TCPP, have been investigated for their HER activity. mdpi.comresearchgate.net For instance, bimetallic fused copper porphyrin complexes have demonstrated significantly enhanced catalytic activity for HER compared to their monomeric counterparts. researchgate.net These fused complexes exhibit lower overpotentials and higher Faradaic efficiencies for hydrogen production. researchgate.net

The mechanism of HER on copper-based catalysts often involves the adsorption of protons onto the catalyst surface, followed by electron transfer to form hydrogen atoms, which then combine to produce H2 gas. The efficiency of the catalyst is related to its ability to facilitate these steps. The unique architecture of nanostructured catalysts, such as nanoarrays, can provide more active sites and enhance the diffusion of products, leading to improved catalytic performance. mdpi.com

Kinetic studies of a bimetallic fused copper porphyrin complex revealed a high observed rate constant, implying its high efficiency for the hydrogen evolution reaction. researchgate.net

CatalystOverpotential (at 10 mA cm⁻²)Faradaic EfficiencyTurnover Number
Bimetallic Fused Copper Porphyrin~320 mV lower than monomer96%102
Monomeric Copper Porphyrin-71%18

Data from a comparative study of a bimetallic fused copper porphyrin and its monomeric analogue. researchgate.net

Water Oxidation Catalysis Methodologies

Water oxidation, also known as the oxygen evolution reaction (OER), is the other half-reaction of water splitting and is often the bottleneck due to its complex four-electron, four-proton process. nih.gov Developing efficient and robust catalysts for water oxidation under mild conditions is crucial for artificial photosynthesis and water splitting technologies. chemistryworld.com

Copper-based catalysts, including water-soluble Cu(II) porphyrin complexes, have been shown to catalyze the OER at neutral pH with relatively low overpotentials. nih.gov For example, a water-soluble Cu(II) complex of tetrakis(4-N-methylpyridyl)porphyrin has been reported to catalyze water oxidation with an onset overpotential of 310 mV. nih.gov Constant potential electrolysis using this catalyst at neutral pH resulted in a stable current for oxygen evolution with a high Faradaic efficiency of over 93%. nih.gov

Interestingly, some copper-based catalysts can also catalyze the 2-electron water oxidation to produce hydrogen peroxide (H2O2) in acidic solutions. nih.gov The ability to switch between 4-electron and 2-electron pathways depending on the pH offers new insights into the water oxidation mechanism. nih.gov

Photocatalysis and Photoelectrocatalysis with meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Cu-TCPP and its composites are also effective photocatalysts, harnessing light energy to drive chemical reactions. frontierspecialtychemicals.comrsc.org This is particularly relevant for applications in environmental remediation and solar energy conversion.

Light-Driven Organic Transformations

Porphyrin-based metal-organic frameworks (MOFs), including those constructed from Cu-TCPP, possess excellent photosensitivity, making them suitable for photocatalytic applications. rsc.org These materials can absorb visible light and generate electron-hole pairs, which then drive various organic transformations.

One notable application is the photodegradation of organic pollutants. For instance, flower-like Cu-TCPP MOFs have demonstrated high efficiency in the degradation of rhodamine B, a common dye pollutant. rsc.org Under visible light irradiation, these MOFs can generate reactive oxygen species such as superoxide (B77818) radicals (•O2−) and hydroxyl radicals (•OH), which are responsible for breaking down the organic dye molecules. rsc.org The photocatalytic performance is influenced by the morphology of the MOF, with structures like flower-like assemblies exhibiting larger specific surface areas and more exposed active sites. rsc.org

PollutantCatalystDegradation/Reduction EfficiencyTime
Rhodamine BFlower-like Cu-TCPP88%100 min
Cr(VI)2D Cu-TCPP MOFs/TiO299.9%60 min

Data from studies on the photocatalytic degradation of rhodamine B and reduction of Cr(VI). rsc.orgacs.org

Solar Fuel Production Research

The generation of solar fuels, particularly hydrogen (H₂) through water splitting, represents a critical area of research for sustainable energy. meso-Tetra(4-carboxyphenyl)porphine-Cu(II) (Cu-TCPP) has been investigated as a component in photocatalytic systems for this purpose. Its role is typically as a photosensitizer, absorbing visible light and facilitating the charge separation and transfer processes necessary for H₂ evolution.

A significant body of research focuses on integrating Cu-TCPP into composite materials to enhance photocatalytic efficiency. A common strategy involves creating heterojunctions between Cu-TCPP, often in the form of a metal-organic framework (MOF), and a semiconductor material like graphitic carbon nitride (g-C₃N₄). In one study, ultrathin layered Cu-TCPP MOFs were combined with g-C₃N₄ nanosheets. acs.org This composite material demonstrated a hydrogen production efficiency of 1334.4 μmol g⁻¹ h⁻¹, which was approximately five times greater than that of pure g-C₃N₄ (258.3 μmol g⁻¹ h⁻¹). smolecule.com The enhancement is attributed to the efficient separation and transfer of photogenerated electrons and holes at the 2D/2D heterojunction interface. acs.orgsmolecule.com Upon light absorption, electrons are excited in both materials. The favorable band alignment allows photoexcited electrons in the conduction band of g-C₃N₄ to transfer to the lowest unoccupied molecular orbital (LUMO) of Cu-TCPP. These electrons then migrate to the dispersed copper nodes, which act as the catalytic sites for the reduction of water to hydrogen. smolecule.com

Similarly, copper-doped or copper-sensitized titanium dioxide (TiO₂) has shown promise for photocatalytic hydrogen production. libretexts.orgnih.gov While TiO₂ itself is a potent photocatalyst, its wide bandgap limits its activity to the UV region of the spectrum. libretexts.org The incorporation of copper species like Cu-TCPP extends the light absorption into the visible range. acs.orgmdpi.com The copper nanoparticles or complexes can serve as active sites that trap photogenerated electrons, accelerating charge transport and enhancing H₂ production. wikipedia.org In a study of various metals co-deposited with platinum on TiO₂, a Cu/Pt/TiO₂ system showed moderately improved H₂ production compared to Pt/TiO₂ alone, which was attributed to the formation of a weak Schottky junction that facilitated charge separation. libretexts.org

Table 1: Photocatalytic Hydrogen Production using Cu-TCPP Based Materials
Catalyst SystemH₂ Production Rate (μmol g⁻¹ h⁻¹)Key FindingsReference
3CT/CN (Cu-TCPP MOF/g-C₃N₄)1334.4~5-fold enhancement over pure g-C₃N₄. smolecule.com
g-C₃N₄ (unadorned)258.3Baseline for comparison. smolecule.com
Cu/TiO₂~5000 (UV light), ~220 (Visible light)Significant enhancement over undoped TiO₂. libretexts.org
TiO₂/CuO mixtureup to 8230Inter-particle charge transfer enhances H₂ production. nih.gov

Dye Degradation and Environmental Remediation Photocatalysis

The photocatalytic properties of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) are extensively utilized in the degradation of organic pollutants, such as synthetic dyes and antibiotics, which are significant environmental contaminants. rsc.orgscbt.com Cu-TCPP acts as a visible-light-active photocatalyst, addressing the limitations of wide-bandgap semiconductors like TiO₂ that are primarily active under UV irradiation.

When used in composites, Cu-TCPP enhances the degradation of pollutants under visible light. For instance, Cu-TCPP sensitized TiO₂ nanotubes were shown to effectively degrade methylene (B1212753) blue (MB) in aqueous solution. nih.gov The porphyrin sensitizer (B1316253) broadens the light absorption range, and upon excitation, injects electrons into the conduction band of the TiO₂, which promotes the formation of reactive oxygen species (ROS) that degrade the pollutant molecules. mdpi.comnih.gov The kinetics of MB degradation over a CuTCPP-TiO₂ composite were found to fit the Langmuir-Hinshelwood model. mdpi.com Another study demonstrated that a 2D Cu-TCPP MOF could efficiently degrade Rhodamine B (RhB) and tetracycline (B611298) (TCL) under visible light. rsc.org

Beyond organic dyes, Cu-TCPP based materials are effective in the remediation of other environmental hazards. A composite of 2D Cu-TCPP MOF nanosheets and TiO₂ was used for the photocatalytic reduction of hexavalent chromium (Cr(VI)) to the less toxic Cr(III). researchgate.net Under visible light, this composite achieved a 99.9% conversion of Cr(VI) within 60 minutes and maintained its performance over five cycles. researchgate.net Furthermore, Cu-TCPP metal-organic nanosheets (MONs) have been incorporated into membranes for the detection and removal of cyanide (CN⁻) from water. rsc.org A membrane containing 6% Cu-TCPP MONs removed over 94% of sodium cyanide, leveraging the strong affinity of the copper centers for cyanide. rsc.org

Table 2: Photocatalytic Degradation of Pollutants by Cu-TCPP Systems
Catalyst SystemPollutantDegradation/Removal EfficiencyTime (min)Reference
2D Cu-TCPP MOFs/TiO₂Cr(VI)99.9% conversion to Cr(III)60 researchgate.net
6%Cu-TCPP/CA MembraneNaCN94.68% removalN/A rsc.org
2D Cu-TCPP MOFsRhodamine B (RhB)~95%120 rsc.org
2D Cu-TCPP MOFsTetracycline (TCL)~60%360 rsc.org
FeTCPP/TNTMethylene Blue (MB)>90%N/A nih.gov

Oxidative and Reductive Organic Transformations Catalyzed by meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Selective Oxidation Reactions

Metalloporphyrins are well-known catalysts for oxidation reactions, often acting as mimics of cytochrome P-450 enzymes. mdpi.com The catalytic activity of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) has been explored in the selective oxidation of various organic substrates, including alcohols and sulfides. These reactions are fundamental transformations in organic synthesis. nih.govnih.gov

The oxidation of sulfides to sulfoxides is a reaction of considerable interest due to the importance of sulfoxides as intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govsigmaaldrich.com Controlling the reaction to prevent over-oxidation to the corresponding sulfone is a key challenge. researchgate.net Copper-based catalysts, including copper-porphyrin complexes, have been shown to be effective for this transformation. nih.govsigmaaldrich.com For example, the oxidation of various aryl methyl sulfides to their respective sulfoxides can be catalyzed by metalloporphyrins under ambient conditions. nih.gov The reactivity often depends on the electronic nature of the substrate, with electron-rich sulfides reacting more rapidly than electron-deficient ones. nih.gov

In the field of alcohol oxidation, copper-based catalysts, often in conjunction with a nitroxyl (B88944) radical co-catalyst like TEMPO, are highly effective for the selective conversion of primary and secondary alcohols to aldehydes and ketones, respectively. nih.govrsc.org While much of the research in this area involves simpler copper salts, porphyrin-based systems also show activity. For instance, an iron-containing analogue, μ-O-[FeTCPP]₂, demonstrated excellent heterogeneous catalytic activity for the oxidation of various alcohols. organic-chemistry.orgresearchgate.net The porous nature and structural features of such porphyrin-based frameworks are responsible for their catalytic performance. organic-chemistry.org Catalytic systems using hydrogen peroxide as a green oxidant have also been developed for the oxidation of primary and secondary alcohols. rsc.org

Table 3: Examples of Selective Oxidation Reactions
Catalyst TypeSubstrateProductKey FeaturesReference
MetalloporphyrinsAryl methyl sulfidesAryl methyl sulfoxidesSelective oxidation, rate dependent on substrate electronics. nih.gov
μ-O-[FeTCPP]₂AlcoholsAldehydes/KetonesHeterogeneous catalysis with high conversion rates. researchgate.net
Cu/TEMPO systemsPrimary/Secondary alcoholsAldehydes/KetonesBiomimetic system, often uses air as the oxidant. rsc.org
Silica-supported Cu-ionic liquidDiethyl sulfideDiethyl sulfoxideUses atmospheric oxygen as the oxidant. sigmaaldrich.com

Hydrogenation and Dehydrogenation Methodologies

The use of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) as a catalyst for hydrogenation and dehydrogenation reactions is not extensively documented in scientific literature. Research into copper-catalyzed hydrogenation typically employs simpler copper salts or complexes with specific phosphine (B1218219) or N-heterocyclic carbene ligands. rsc.orgnih.gov These systems have been shown to be active for the reduction of aldehydes, ketones, and CO₂. rsc.org For instance, atomically dispersed single-atom copper sites on graphitic carbon nitride (Cu₁/CN) exhibit high activity and selectivity for the hydrogenation of 4-nitrostyrene. nih.gov

While direct evidence for Cu-TCPP is scarce, related materials have shown some activity. A study on periodic mesoporous organosilicas containing the metal-free tetrakis(4-carboxyphenyl)porphyrin (TCPP) unit reported catalytic activity in the hydrogen transfer reactions of various ketones, such as acetophenone. mdpi.com This suggests that the porphyrin framework itself can participate in such transformations, though the role of the copper center in Cu-TCPP for this specific class of reactions remains an area for future investigation.

C-C and C-N Bond Forming Reactions

Copper-catalyzed cross-coupling reactions, such as the Ullmann, Goldberg, Suzuki, and Heck reactions, are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. organic-chemistry.orgwikipedia.orgwikipedia.orgrsc.org While palladium has historically dominated this field, the use of more abundant and less expensive copper catalysts is an area of active research. rsc.orgorganic-chemistry.org

The involvement of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) in these reactions is primarily through its incorporation into metal-organic frameworks (MOFs). Although not specifically using the TCPP ligand, one study reported that a highly porous copper-based MOF constructed from paddle-wheel type dinuclear copper clusters served as an efficient and reusable heterogeneous catalyst for Ullmann and Goldberg type C-N coupling reactions. organic-chemistry.org These reactions successfully coupled a range of primary and secondary amines with halobenzenes. organic-chemistry.org The general mechanism for copper-catalyzed Ullmann reactions often involves the formation of an organocopper intermediate that undergoes nucleophilic aromatic substitution. wikipedia.org

In the realm of C-C bond formation, research into Cu-TCPP is less direct. The Heck reaction is typically palladium-catalyzed, but porphyrinic MOFs have been explored in related applications. acs.orgrsc.org For example, a Pd(II)-porphyrinic MOF was used in a catalytic Heck reaction system for sensing copper ions. acs.org The Suzuki-Miyaura coupling, another cornerstone of C-C bond formation, is also predominantly palladium-catalyzed, though copper is sometimes used as a co-catalyst. wikipedia.org While there is a lack of specific reports detailing the use of monomeric Cu-TCPP as a primary catalyst for these named cross-coupling reactions, the catalytic activity of copper-based MOFs and related complexes suggests a potential for future development in this area.

Sensor Development and Chemodetection Principles Incorporating Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Optical Sensing Strategies Utilizing meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The inherent optical properties of porphyrins, including strong absorption in the visible region (the Soret and Q bands) and fluorescence capabilities, make Cu-TCPP an attractive candidate for the development of optical sensors. These sensors leverage changes in the compound's optical signals upon interaction with a target analyte.

Colorimetric and fluorometric sensors based on Cu-TCPP rely on the modulation of its absorption or emission spectra in the presence of an analyte. The interaction between the analyte and the Cu-TCPP molecule can induce changes in the electronic environment of the porphyrin ring, leading to a detectable color change or a variation in fluorescence intensity.

For instance, porphyrin-based carbon dots (PCDs) have been synthesized using meso-tetra(4-carboxyphenyl)porphine (B77598) (TCPP) as a precursor. researchgate.net These PCDs exhibit optimal photoluminescence at an excitation/emission of 375/645 nm and have been explored for "turn off-on" phosphate (B84403) sensing. researchgate.net In another application, a fluorescent peptide, 5/6-FAM-Dap-β-Ala-His, which selectively binds Cu(II) ions, demonstrates fluorescence quenching upon complexation. d-nb.info This principle allows for the detection of Cu(II) in solution, and when the peptide is integrated into nanopores, it creates a highly sensitive and selective sensing system. d-nb.info The fluorescence quenching mechanism upon metal binding is a key principle in these fluorometric sensors. d-nb.info

Sensing Platform Analyte Detection Principle Key Features
Porphyrin-based Carbon Dots (PCDs)Phosphate"Turn off-on" fluorescencePrepared via a one-step hydrothermal method using TCPP. researchgate.net
5/6-FAM-Dap-β-Ala-His PeptideCu(II) ionsFluorescence quenchingSelective binding in the presence of Ni(II) and Zn(II). d-nb.info

Surface Plasmon Resonance (SPR) is a powerful, label-free sensing technique that detects changes in the refractive index at the surface of a metal film. The incorporation of Cu-TCPP into SPR sensor designs can enhance sensitivity and selectivity. While direct applications of Cu-TCPP in SPR are still emerging, related research highlights the potential. For example, a novel SPR sensor utilizing a combination of copper (Cu), silicon dioxide (SiO₂), nickel (Ni), and black phosphorus (BP) has been developed for enhanced biomolecule sensing. nih.gov This sensor achieves high sensitivity, demonstrating the utility of copper-containing materials in advanced SPR platforms. nih.gov The integration of Cu-TCPP, with its specific binding capabilities, into such systems could pave the way for highly selective SPR sensors.

Electrochemical Biosensing and Chemo-sensing Platforms Based on meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

The electrochemical activity of the central copper ion and the ability of the carboxyl groups to anchor the molecule to electrode surfaces make Cu-TCPP a valuable component in electrochemical sensors. These sensors measure changes in electrical signals (current, potential, or impedance) resulting from the interaction with an analyte.

Amperometric and voltammetric sensors monitor the current generated from the oxidation or reduction of an analyte or a redox probe. Cu-TCPP can be used to modify electrode surfaces, enhancing their catalytic activity and facilitating the detection of various molecules. For example, Cu(II) meso-Tetra(4-carboxyphenyl)porphine was used to modify a glassy carbon electrode for the simultaneous voltammetric determination of acetaminophen (B1664979) and dopamine. frontierspecialtychemicals.com In a different approach, a nanopore-based sensor modified with a peptide that selectively binds Cu(II) demonstrated extreme sensitivity and selectivity for Cu(II) detection through I-V measurements, allowing for the sensing of femtomolar concentrations. d-nb.info

Sensor Modification Analytes Electrochemical Technique Key Finding
Cu(II) meso-Tetra(4-carboxyphenyl)porphine on glassy carbon electrodeAcetaminophen and DopamineVoltammetryEnables simultaneous determination of the analytes. frontierspecialtychemicals.com
Peptide-modified nanoporeCu(II) ionsI-V MeasurementsAchieves femtomolar detection limits in human urine mimics. d-nb.info

Electrochemical Impedance Spectroscopy (EIS) is a technique that measures the opposition to the flow of alternating current as a function of frequency. Changes in the impedance of an electrode modified with a receptor molecule upon binding to an analyte can be used for sensing. Porphyrin-based metal-organic frameworks (PMOFs), which can be constructed using TCPP derivatives, are being explored for various diagnostic applications, including impedimetric sensing. oiccpress.com The porous nature and tunable properties of PMOFs make them promising materials for creating highly sensitive and selective impedimetric sensors. oiccpress.com

Recognition Mechanisms and Selectivity Enhancement in meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Sensors

The selectivity of a sensor, its ability to detect a specific analyte in a complex mixture, is a critical parameter. For Cu-TCPP-based sensors, selectivity is often governed by the specific interactions between the porphyrin molecule and the target analyte. These interactions can include coordination bonds with the central copper ion, hydrogen bonding via the carboxyl groups, and π-π stacking interactions with the porphyrin ring.

In a study on DNA methylation sensing, meso-tetra(4-carboxyphenyl)porphine (TCPP) was used to functionalize a light-addressable potentiometric sensor (LAPS). nih.govbohrium.com The orientation of the TCPP molecules on the sensor surface was found to significantly influence the sensitivity of DNA methylation detection. nih.govbohrium.com When TCPP was covalently anchored in a stand-up position, it resulted in enhanced sensitivity for detecting 5-methylcytosine (B146107) (5mC). nih.govbohrium.com This highlights how controlling the molecular configuration of the sensing element can improve recognition.

Guest-Host Interactions and Binding Affinities

The fundamental principle behind the sensing capability of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) lies in its specific interactions with guest molecules. The host-guest chemistry is primarily dictated by the accessible copper(II) ion, which acts as a Lewis acid site, readily coordinating with electron-donating species.

The interaction between the Cu(II) center and a guest analyte is a classic example of coordination chemistry. Guest molecules with lone pairs of electrons, such as anions or Lewis bases, can axially coordinate to the copper ion. This binding event perturbs the electronic structure of the entire porphyrin macrocycle. For instance, the binding of a strong-field ligand like the cyanide ion (CN⁻) to the copper center significantly alters the d-orbital splitting and the associated electronic transitions within the metalloporphyrin. smolecule.com This change in electronic properties is the basis for the signal transduction in many Cu-TCPP-based sensors.

The four carboxyphenyl groups at the meso positions of the porphyrin ring also contribute to the guest-host interactions. These groups can engage in hydrogen bonding, electrostatic interactions, or π-π stacking with guest molecules, which can enhance binding affinity and selectivity. Furthermore, these peripheral groups are critical for integrating the Cu-TCPP molecule into larger superstructures, such as metal-organic frameworks (MOFs). frontierspecialtychemicals.comnih.gov In MOFs, the porphyrin units are locked in a regular, porous array, creating a well-defined environment where guest molecules can diffuse and bind to the active Cu(II) sites. acs.orgnih.gov The confined nature of the MOF pores can impose size and shape selectivity for guest binding, further refining the sensor's specificity.

The binding affinity of Cu-TCPP for a particular guest is a measure of the strength of their interaction. This is a critical parameter for a sensor, as it dictates the sensitivity and the detection limit. The affinity for cyanide ions is particularly strong, leading to the formation of stable coordination complexes. smolecule.com This strong interaction allows for the detection of cyanide at very low concentrations. While interactions with other molecules such as biomolecules have been explored, the most well-characterized high-affinity binding is with small anionic species that can directly coordinate to the copper center. smolecule.com

Receptor Design and Integration for Specific Analytes

The design of sensors using Cu-TCPP involves integrating the compound into a stable platform where its interaction with an analyte can be reliably measured. This integration can be achieved through various methods, including the formation of thin films, immobilization on solid supports, or its use as a building block for metal-organic frameworks (MOFs). smolecule.comfrontierspecialtychemicals.com

Cyanide Detection: A significant application of Cu-TCPP is in the detection of highly toxic cyanide ions. smolecule.com Receptors have been designed using 2D Cu-TCPP metal-organic nanosheets (MONs) embedded in thin-film composite membranes. In this design, the Cu(II) center acts as the specific receptor site for cyanide. The binding of cyanide modulates the photophysical properties of the system, leading to a detectable signal, often through fluorescence enhancement. smolecule.com The porphyrin ligand itself acts as the signaling unit. These sensors demonstrate remarkable sensitivity and selectivity, capable of detecting cyanide in aqueous environments at concentrations as low as 0.1 ppm, with response times of just a few seconds. smolecule.com

Electrochemical Sensors: Cu-TCPP is also a valuable component in electrochemical sensors due to its inherent electrocatalytic properties. It has been successfully used to modify glassy carbon electrodes for the quantification of various analytes. frontierspecialtychemicals.com For instance, such modified electrodes have been employed for the simultaneous determination of acetaminophen and dopamine. frontierspecialtychemicals.com In another application, Cu-TCPP has been shown to be an exceptional material for electrochemical biosensors designed to quantify ascorbic acid. The metalloporphyrin complex exhibits significant electrocatalytic activity toward the oxidation of ascorbic acid, which allows for sensitive and selective detection in physiologically relevant concentration ranges.

Hybrid Nanomaterial Sensors: The integration of Cu-TCPP into hybrid materials can yield sensors with enhanced capabilities. For example, a novel electrochemical paper-based device was developed for the non-invasive detection of lactate (B86563) in sweat. This sensor utilized a hybrid nanofilm composed of gold nanoparticles and a Cu-TCPP(Fe) metal-organic framework. While this is a more complex system, the porphyrin framework plays a crucial role in the catalytic process that enables lactate detection.

The versatility of Cu-TCPP in receptor design is evident in the range of analytes it can be tailored to detect and the various platforms into which it can be integrated. The following table summarizes key research findings on sensors incorporating this compound.

AnalyteSensor PlatformDetection PrincipleKey Performance Metrics
Cyanide (CN⁻) Cu-TCPP Metal-Organic Nanosheets (MONs) in a thin-film composite membraneFluorescence EnhancementDetection Limit: < 2 ppb (41 nM); Response Time: < 6 seconds smolecule.com
Ascorbic Acid Electrochemical biosensorElectrocatalytic OxidationEnables sensitive and selective detection across physiologically relevant concentrations
Acetaminophen & Dopamine Modified Glassy Carbon ElectrodeVoltammetric DeterminationAllows for simultaneous detection frontierspecialtychemicals.com

Integration of Meso Tetra 4 Carboxyphenyl Porphine Cu Ii into Advanced Materials Architectures

Metal-Organic Frameworks (MOFs) Featuring meso-Tetra(4-carboxyphenyl)porphine-Cu(II) Linkers

Porphyrin-based MOFs, particularly those constructed with Cu-TCPP, have garnered significant attention due to their potential in fields like gas storage, catalysis, and biomedicine. mdpi.comnih.gov The incorporation of the porphyrin macrocycle provides a highly symmetric and rigid core, which is fundamental to creating stable and porous frameworks. nih.gov

The design of porphyrin-based MOFs is a strategic process that hinges on the principles of reticular chemistry, which allows for the predictable assembly of molecular building blocks into extended, crystalline structures. The choice of the organic linker and the metal secondary building unit (SBU) are critical in dictating the final topology and properties of the MOF.

Key design considerations include:

Linker Symmetry and Connectivity: The meso-Tetra(4-carboxyphenyl)porphine (B77598) ligand possesses a highly symmetric, planar D4h core with four carboxylate coordinating groups. nih.gov This tetra-topic nature allows it to connect with multiple metal nodes, leading to the formation of robust and porous 3D networks. nih.gov The specific geometry and connectivity of the porphyrin linker are crucial for achieving desired network topologies. mdpi.com

Secondary Building Units (SBUs): The selection of the metal node or SBU is equally important. The coordination preferences of the metal ion or cluster with the carboxylate groups of the Cu-TCPP linker determine the resulting framework's geometry and stability. For instance, the use of Zr-based SBUs with TCPP has led to the development of highly stable MOFs like PCN-222, PCN-223, and MOF-525. nih.govnih.gov

Post-Synthetic Modification: This strategy allows for the introduction of functional groups or metal ions into the MOF structure after its initial synthesis. vt.edu This can be used to enhance catalytic activity or introduce new functionalities.

The modularity of MOF design, enabled by the combination of versatile porphyrin linkers and various SBUs, allows for the fine-tuning of pore size, shape, and chemical environment within the framework. nih.gov This "building block" approach is central to creating materials with specific applications in mind.

The synthesis of MOFs incorporating Cu-TCPP typically involves solvothermal or hydrothermal methods. mdpi.com In these processes, the Cu-TCPP linker and a metal salt (the source of the SBU) are dissolved in a high-boiling point solvent, often N,N-dimethylformamide (DMF), and heated in a sealed vessel. nih.govnih.gov This controlled heating facilitates the coordination-driven self-assembly of the building blocks into a crystalline framework.

Several factors can be adjusted to control the nucleation and growth of the MOF crystals:

Solvent System: The choice of solvent can influence the solubility of the reactants and the final morphology of the MOF crystals. mdpi.com

Temperature and Reaction Time: These parameters affect the kinetics of crystal formation and can be optimized to obtain well-defined, phase-pure crystals. mdpi.com

Modulators: The addition of modulators, such as monocarboxylic acids (e.g., acetic acid or benzoic acid), is a common strategy to control the size and defectivity of the MOF crystals. nih.govvt.edu Modulators compete with the porphyrin linker for coordination to the metal nodes, thereby influencing the rate of framework assembly and the resulting crystallinity. nih.gov

A "one-pot" reaction strategy has also been employed to synthesize metalloporphyrin-decorated Cu-based MOFs, where the porphyrin, a secondary linker like H3BTC, and the copper salt are reacted in situ. nih.gov

The inherent porosity and high surface area of porphyrin-based MOFs make them promising candidates for gas adsorption and separation applications. mdpi.comvt.edu The uniform pore dimensions and the ability to tailor the chemical environment within the pores are key advantages. wpi.edu

MOF System Gases Studied Key Finding Reference
Sn(IV)porphyrin-Cu(II) MOFCO2, N2Exhibited 10 times higher CO2 adsorption than N2 at 273 K. researchgate.net
Porphyrin-based MOFsHydrogen, Methane (B114726)Investigated for storage of low-density gases due to high gravimetric surface areas. nih.gov

The incorporation of Cu-TCPP into MOF structures creates highly effective catalysts for a range of chemical transformations. The porphyrin units can act as active catalytic sites, and the MOF framework provides a stable and accessible platform for these reactions. mdpi.comnih.gov

Cu-TCPP MOFs have shown significant promise in:

Photocatalysis: These materials can absorb visible light and generate charge carriers, making them suitable for photocatalytic processes such as CO2 reduction and the degradation of organic pollutants. mdpi.comfrontierspecialtychemicals.com The integration of the porphyrin into the MOF structure can enhance light absorption and improve charge separation and transfer efficiencies. mdpi.com For instance, a series of metalloporphyrin-decorated Cu-based MOFs were developed to assist in the electrochemical reduction of CO2 to C2H4. nih.gov

Oxidation Reactions: Porphyrinic MOFs, such as those based on the PCN-222/MOF-545 architecture, have been used as photosensitizers for the selective oxidation of substances like mustard-gas simulants under mild conditions. nih.gov

Biomimetic Catalysis: The catalytic activity of metalloporphyrins can mimic the function of enzymes. For example, iron-containing porphyrin MOFs (PCN-600) have demonstrated peroxidase-like activity. nih.gov

The catalytic performance of these MOFs can be further enhanced by controlling the Lewis-acid metal active sites and by designing specific functionalities on the porphyrin linkers. nih.gov

The unique photophysical and electronic properties of porphyrins, combined with their ordered arrangement within a MOF, open up possibilities for applications in electronics and photonics. nih.govscilit.com Porphyrin-based MOFs exhibit excellent light-harvesting capabilities due to the strong absorption of the porphyrin units in the visible spectrum. mdpi.com

Key application areas include:

Light-Harvesting and Solar Cells: The ability of porphyrin MOFs to absorb light and facilitate energy transfer makes them suitable for use in solar energy conversion technologies. vt.edunih.gov

Sensors: The electronic properties of these materials can be modulated by the coordination of molecules, enabling their use in chemical sensing. nih.gov For example, a Zr-based MOF synthesized with TCPP has been used as a fluorescent sensor. frontierspecialtychemicals.com

Photoconductivity: Thin films of porphyrin-based MOFs can exhibit photoconductivity, which is essential for their use in photovoltaic and electronic devices. vt.eduscilit.com

Nonlinear Optics: The ordered arrangement of porphyrins in a MOF can lead to enhanced nonlinear optical properties, such as second-harmonic generation. scilit.com

The integration of porphyrins into MOFs can lead to a broadening of the absorption spectrum compared to the individual porphyrin molecules, further enhancing their light-harvesting efficiency. mdpi.com

Covalent Organic Frameworks (COFs) Incorporating meso-Tetra(4-carboxyphenyl)porphine Moieties

While the provided search results primarily focus on MOFs, the use of porphyrin derivatives in Covalent Organic Frameworks (COFs) is also a significant area of research. frontierspecialtychemicals.com COFs are porous, crystalline polymers formed through strong covalent bonds between organic building units. Porphyrin-based COFs, similar to their MOF counterparts, offer a platform for creating ordered materials with tailored properties.

For instance, tetra(4-aminophenyl)porphyrin (TAPP), a derivative of the TCPP core structure, is a common building block for COFs. iu.edu.sa The synthetic approaches for these materials often involve condensation reactions to form robust imine or imide linkages, resulting in highly stable and porous frameworks. iu.edu.sa These porphyrin-based COFs have shown promise in applications such as gas adsorption, sensing, and catalysis. iu.edu.sa

Reticular Chemistry for Porphyrin-COF Fabrication

Reticular chemistry, the science of linking molecular building blocks with strong, directional bonds to create ordered, porous frameworks, provides a powerful strategy for the synthesis of crystalline porphyrin-based Covalent Organic Frameworks (COFs). researchgate.netberkeley.edu The predictable geometry of building blocks like Cu-TCPP allows for the design of COFs with predetermined network topologies and pore structures. researchgate.net

The fabrication of these porphyrin-COFs often employs solvothermal synthesis, where the constituent monomers are heated in a solvent mixture. For instance, porphyrin-based COFs have been synthesized by reacting porphyrin units with linkers like terephthaldehyde under solvothermal conditions. rsc.org The choice of solvent and reaction temperature are critical parameters that influence the crystallinity and morphology of the resulting COF.

A more advanced approach within reticular chemistry involves the use of "assembler" molecules to guide the polymerization process. This "assembler approach" has been demonstrated to significantly enhance the crystallinity and porosity of the resulting COFs. In one such method, a pyrazine (B50134) assembler is introduced into the synthetic mixture. researchgate.net Initially, the metal ions of the porphyrin coordinate with the pyrazine, forming a linear coordination polymer. This pre-organization of the porphyrin building blocks facilitates a more ordered subsequent reaction with other linkers, leading to a COF with fewer defects and more uniform stacking of the 2D sheets. researchgate.net After the framework is formed, the assembler can be removed, leaving behind a highly crystalline and porous structure. researchgate.net

Below is a table summarizing typical parameters for the synthesis of porphyrin-based COFs.

Parameter Description Example Reference
Porphyrin Monomer The core porphyrin building block.meso-Tetra(4-aminophenyl)porphyrin-Co sigmaaldrich.com
Linker Monomer The organic strut connecting the porphyrin units.Terephthaldehyde rsc.org
Synthesis Method The general procedure for polymerization.Solvothermal Synthesis rsc.org
Assembler A molecule used to template the reaction.Pyrazine researchgate.net
Solvent System The solvent or mixture of solvents used for the reaction.Mixture of organic solvents researchgate.net
Catalyst An acid or base to promote the reaction.Acid/base catalyst researchgate.net
Temperature The reaction temperature.Typically elevated temperatures researchgate.net

Charge Transport and Conductivity in Porphyrin-COFs

The ordered, π-stacked architecture of porphyrin-based COFs provides an ideal pathway for charge transport, making them promising materials for electronic and optoelectronic applications. The conductivity of these frameworks is highly dependent on the arrangement of the porphyrin units and the nature of the central metal ion.

Two-dimensional porphyrin COFs often exhibit an eclipsed stacking alignment, which facilitates high-rate carrier transport through the porphyrin columns. dtu.dk The central metal ion within the porphyrin ring plays a crucial role in determining the nature of charge conduction. By substituting the metal ion, the conducting nature of the material can be switched from hole-dominant (p-type) to electron-dominant (n-type), or even to ambipolar, where both holes and electrons contribute to conductivity. dtu.dkdtu.dk

The charge carrier mobility, a measure of how quickly a charge can move through a material, is a key performance metric. Porphyrin-based COFs have demonstrated remarkably high charge carrier mobilities, with some systems reaching values as high as 8.1 cm²/V·s. rsc.orgchemicalbook.com These high mobilities are attributed to the well-ordered π-conjugated systems and short interlayer distances that allow for efficient electronic communication between the layers. rsc.org For instance, a triphenylene-porphyrin COF designed with alternating donor and acceptor columns showed efficient charge separation and transport, enabling its use as the active layer in a photovoltaic device. nih.govacs.org

The table below presents charge carrier mobility values for various porphyrin-based COFs, illustrating the impact of their composition and structure on their electronic properties.

COF System Linkage Type Charge Carrier Type Mobility (cm²/V·s) Reference
COF-366 (Porphyrin-based)ImineHole8.1 rsc.orgchemicalbook.com
COF-66 (Porphyrin-based)BoronateHole3.0 rsc.org
CuTFP (Copper(II) tetrafluorenyl porphyrinate)-Hole~10⁻⁵ dtu.dk
CuTPP (Copper(II) tetraphenyl porphyrinate)-Hole~10⁻⁵ dtu.dk
TPB–TFB COFImineBand-like165 ± 10 mdpi.comnih.gov

Sensing and Catalytic Functionalities of Porphyrin-COFs

The integration of catalytically active or responsive sites, such as the Cu-TCPP moiety, into the robust and porous structure of COFs leads to materials with significant potential in sensing and catalysis. The high surface area and accessible pores of COFs ensure that a large number of active sites are available to interact with substrates.

In the realm of catalysis, porphyrin-based COFs have been successfully employed for the electrochemical reduction of carbon dioxide (CO₂). For example, a COF constructed from cobalt porphyrin derivatives exhibited a high Faradaic efficiency for CO production of 91–95% and a CO partial current density of up to -30.4 mA cm⁻² at -1.0 V vs. RHE. rsc.org The electronic character of the porphyrin active sites can be finely tuned by modifying the reticular structure, which in turn modulates the catalytic properties of the system for CO₂ reduction. bohrium.comresearchgate.net Similarly, COFs with enlarged interlayer spacing have shown enhanced photocatalytic activity for CO₂ reduction, with CO generation rates reaching 10,200 μmol g⁻¹ h⁻¹. nih.gov

Porphyrin-COFs also exhibit excellent potential as sensing platforms. Their inherent porosity allows for the rapid diffusion of analytes to the porphyrin recognition sites. For instance, porphyrin-based COFs have been developed as dual-mode biosensors for the detection of pathogens like S. aureus. researchgate.net The enzyme-like catalytic activity of some metalloporphyrin COFs, such as peroxidase-like activity, has been harnessed for the colorimetric detection of hydrogen peroxide (H₂O₂). researchgate.net

The table below summarizes the performance of various porphyrin-COFs in catalytic and sensing applications.

| Application | COF System | Target Analyte/Reaction | Performance Metric | Value | Reference | | --- | --- | --- | --- | --- | | Electrocatalysis | TPE-CoPor-COF | CO₂ Reduction | Max. CO Faradaic Efficiency | 95% | rsc.org | | Electrocatalysis | TPE-CoPor-COF | CO₂ Reduction | Max. CO Partial Current Density | -30.4 mA cm⁻² | rsc.org | | Photocatalysis | CoPor-DPP-COF | CO₂ Reduction | CO Generation Rate | 10,200 μmol g⁻¹ h⁻¹ | nih.gov | | Sensing | FePor-TPA COF | S. aureus | Dual-mode biosensor | - | researchgate.net | | Sensing | Porphyrin-based COF | H₂O₂ | Colorimetric detection | - | researchgate.net |

Polymer Composites and Hybrid Nanomaterials with meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Beyond their use in crystalline frameworks, Cu-TCPP and related porphyrins can be integrated into less ordered, yet highly functional, material architectures such as polymer composites and hybrid nanomaterials. These approaches offer alternative strategies for harnessing the properties of the porphyrin molecule in flexible and processable forms.

Electrospun Fiber Architectures

Electrospinning is a versatile technique for producing nanofibers from a wide range of polymers. nih.govmdpi.com By incorporating porphyrins into the electrospinning solution, it is possible to create composite nanofibers with the properties of both the polymer matrix and the encapsulated porphyrin. These materials are attractive for applications in sensing, catalysis, and biomedical fields due to their high surface-area-to-volume ratio and porous structure. chemicalbook.com

For example, porphyrins have been successfully embedded into polyvinyl alcohol (PVA) nanofibers. osti.gov The process involves dissolving the polymer and the porphyrin in a suitable solvent and then applying a high voltage to the solution, which results in the formation of a fibrous mat on a collector. The properties of the resulting nanofibers, such as their diameter and morphology, are influenced by various process parameters, including the polymer concentration, applied voltage, and the distance between the spinneret and the collector. nih.gov Research has shown that porphyrin-doped polyacrylonitrile (B21495) (PAN) nanofibers can also be produced, with the applied voltage influencing the amount of porphyrin deposited on the fiber surface. researchgate.net

The table below provides an overview of typical parameters and polymers used in the electrospinning of porphyrin-containing nanofibers.

Polymer Matrix Porphyrin Type Electrospinning Parameter Finding/Observation Reference
Polyvinyl Alcohol (PVA)TMPyP (a water-soluble porphyrin)Solution ConcentrationAffects fiber diameter and bead formation. osti.gov
Polyvinyl Alcohol (PVA)Free base porphyrinApplied VoltageHigher voltage can increase porphyrin deposition. researchgate.net
Polyacrylonitrile (PAN)Free base porphyrinPolymer TypePAN showed more successful bonding with porphyrin than PVA. researchgate.net
Pullulan/PVAPorphyrin MOF (PCN-224)-Nanofibers exhibited synergistic antibacterial activities. fjirsm.ac.cn
KeratinCopper ions (as a complex)Impregnation post-spinningCopper ions act as a crosslinking agent, improving thermal stability. researchgate.net

Thin Film Fabrication Methodologies

The fabrication of thin films containing Cu-TCPP is essential for their application in electronic devices, sensors, and catalytic surfaces. Several methodologies have been developed to create well-defined porphyrin-based thin films.

Chemical Vapor Deposition (CVD) is a powerful technique for producing high-quality, uniform thin films. researchgate.net In oxidative CVD (oCVD), a porphyrin precursor and an oxidant are delivered in the vapor phase onto a substrate, where they react to form a conjugated polymer film. nih.govresearchgate.net This method has been used to create fused metalloporphyrin thin films with tunable porosity and high electrical conductivity. nih.govresearchgate.net The reaction temperature is a critical parameter that can influence the degree of fusion and the morphology of the resulting film. nih.gov

Layer-by-Layer (LbL) Assembly is another versatile technique for constructing multilayered thin films with precise control over thickness and composition. sigmaaldrich.comfrontierspecialtychemicals.com This method involves the sequential deposition of positively and negatively charged components, or components that can form other complementary interactions. For porphyrin-based materials, LbL has been used to grow highly oriented MOF thin films on various substrates, including nanowire arrays. scbt.comresearchgate.netnih.gov For example, Cu-TCPP has been used in the LbL assembly of MOF thin films, where the controlled deposition cycles allow for the creation of films with thicknesses ranging from a few nanometers to several micrometers. scbt.com

The following table summarizes key aspects of these thin film fabrication methodologies.

Fabrication Method Precursors/Components Substrate Key Features & Findings Reference
Oxidative Chemical Vapor Deposition (oCVD)Nickel(II) 5,15-(diphenyl)porphyrin, Iron(III) chlorideGlass, Silicon, PaperForms fused, conjugated polymer films; tunable porosity and conductivity. nih.govresearchgate.netadvancedbiochemicals.com
Vacuum EvaporationFree-base and metallated tetraphenylporphyrins-Used for sensing applications (e.g., nitrogen dioxide). rsc.org
Layer-by-Layer (LbL) AssemblyCu-TCPP, Cu-HHTPNanowire arrays, Au film/SiCreates highly oriented MOF thin films with controlled thickness. scbt.comresearchgate.net
Layer-by-Layer (LbL) AssemblyZIF-67 nanosheets, Polyethylenimine (PEI)Poly(ethylene terephthalate) (PET)Aligns MOF nanosheets within a polymer composite. frontierspecialtychemicals.com

Nanoparticle Surface Functionalization

Functionalizing the surface of nanoparticles with Cu-TCPP creates hybrid nanomaterials that combine the properties of the nanoparticle core (e.g., plasmonic, magnetic, or semiconducting) with the photo- and electro-active characteristics of the porphyrin. The carboxylic acid groups of Cu-TCPP are particularly useful for anchoring the molecule to various nanoparticle surfaces. advancedbiochemicals.com

Gold Nanoparticles (AuNPs): Cu-TCPP and its analogs can be attached to the surface of AuNPs. researchgate.net For instance, meso-tetra(4-carboxyphenyl)porphyrin has been used to functionalize graphene-conjugated gold nanoparticles to create electrochemical aptasensors. The porphyrin can be linked to the gold surface through various methods, including axial coordination with ligands that are pre-attached to the nanoparticle. This approach can limit porphyrin aggregation on the surface and enhance properties like singlet oxygen generation for photodynamic therapy.

Titanium Dioxide (TiO₂) Nanoparticles: The surface of TiO₂ nanoparticles can be modified with porphyrins to enhance their photocatalytic activity under visible light. mdpi.comscbt.com The carboxylic acid groups of TCPP can form strong anchorages with the TiO₂ surface. scbt.com This functionalization leads to efficient charge separation at the nanoparticle-porphyrin interface, which is beneficial for applications such as the photodegradation of pollutants. fjirsm.ac.cn

Silica (B1680970) Nanoparticles (SiNPs): Silica nanoparticles provide a versatile platform for functionalization due to their well-established surface chemistry. Porphyrins can be covalently grafted onto the silica surface or physically entrapped within a silica matrix. The grafting density, or the number of porphyrin molecules per unit area of the nanoparticle surface, can be controlled and has been shown to influence the properties of the final composite material. osti.gov These porphyrin-silica hybrids are being explored for various biomedical applications, including as photosensitizers in photodynamic therapy.

The table below details different approaches for the surface functionalization of nanoparticles with porphyrins.

Nanoparticle Core Porphyrin Derivative Functionalization Strategy Application/Key Finding Reference
Gold (AuNPs)Zn(II)meso-tetrakis(4-carboxyphenyl)porphyrinAxial coordination via imidazole (B134444) ligandsEnhanced singlet oxygen generation for photodynamic therapy.
Gold (AuNPs)meso-Tetra(4-carboxyphenyl)porphyrinConjugation with grapheneElectrochemical aptasensor for myoglobin (B1173299) detection. researchgate.net
Titanium Dioxide (TiO₂)Sulfonated PorphyrinsAdsorptionEfficient generation of reactive oxygen species for antimicrobial therapy. mdpi.com
Titanium Dioxide (TiO₂)meso-Tetra(4-carboxyphenyl)porphine (TCPP)Adsorption via carboxylic acid groupsUniform dispersion on the TiO₂ surface, forming stable complexes. scbt.com
Silica (SiNPs)Glycosylated PorphyrinsEncapsulationEnhanced efficacy in cancer photodynamic therapy.
Silica (SiNPs)Amino silane (B1218182) coupling agentsGraftingGrafting density affects the thermomechanical properties of epoxy resin composites. osti.gov

Supramolecular Chemistry and Self Assembly of Meso Tetra 4 Carboxyphenyl Porphine Cu Ii Architectures

Hierarchical Self-Assembly Driven by Non-Covalent Interactions

The spontaneous organization of molecular units into well-defined, ordered systems is a hallmark of self-assembly. nih.gov For Cu-TCPP, this process is governed by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination, which collectively dictate the final supramolecular architecture. nih.gov These strategies leverage ionic interactions, hydrogen bonding, coordination chemistry, and dispersion forces to create supramolecular systems with varying levels of hierarchical order. nih.gov

Hydrogen bonding is a primary directional force in the self-assembly of Cu-TCPP. The four carboxylic acid groups at the meso positions of the phenyl rings are potent hydrogen-bond donors and acceptors. These functional groups are frequently utilized to form supramolecular porphyrin materials. nih.gov

The self-complementary nature of carboxylic acid groups allows them to form robust hydrogen-bonded dimers. This interaction is a principal means of organization in many solid-state porphyrin structures. nih.gov For instance, tetra-(4-carboxyphenyl)porphyrin (TCPP) can form two-dimensional (2D) square grid arrays where the individual porphyrin units are linked through hydrogen bonds between their carboxylic acid groups. nih.gov The reversibility of these hydrogen bonds means that the resulting structures can be influenced by crystallization conditions, such as the choice of solvent. nih.gov In addition to porphyrin-porphyrin interactions, the carboxyl groups can also form hydrogen bonds with other molecules, such as stabilizing a Cu-TCPP metal-organic nanosheet within a polymer matrix through interactions with oxygen-containing groups on the polymer. acs.org

Table 1: Influence of Hydrogen Bonding on Cu-TCPP Assembly

Interacting Species Resulting Structure Driving Interaction Reference
Cu-TCPP molecules 2D Square Grids Self-complementary carboxylic acid dimers nih.gov
Cu-TCPP and Polymer (e.g., CA) Embedded Nanosheets H-bonds between carboxyl groups and polymer functional groups acs.org

The large, aromatic π-system of the porphyrin core is fundamental to its electronic and optical properties and also drives intermolecular π-π stacking interactions. researchgate.net These interactions, though weaker than hydrogen bonds or covalent bonds, are crucial for stabilizing supramolecular frameworks and controlling the hierarchical packing of molecules. nih.govrsc.org

In porphyrin assemblies, π-π stacking can lead to the formation of different types of aggregates. nih.gov These include face-to-face arrangements, known as H-aggregates, and offset or "staircase" arrangements, termed J-aggregates. nih.gov The hydrophobic nature of the porphyrin core contributes to this self-aggregation in aqueous solutions. nih.gov While often viewed as a competing or complicating factor, π-π stacking can be harnessed to direct the formation of higher-order structures. For example, introducing large aromatic units into a molecular design can promote strong π-π interactions that guide the assembly of cages into highly ordered, porous frameworks. rsc.org In the context of organocopper complexes, π-π stacking between aromatic ligands has been shown to be a dominant force in their supramolecular assembly. nih.gov

Coordination chemistry provides a powerful and highly directional tool for the self-assembly of complex architectures from soluble metal and ligand precursors. nih.gov This process, often termed coordination-driven self-assembly, relies on the formation of thermodynamically favored, discrete structures. nih.gov Cu-TCPP is an exemplary ligand in this regard, with its carboxylic acid groups readily coordinating to metal ions to form extended networks known as metal-organic frameworks (MOFs). nih.govresearchgate.net

In the formation of Cu-TCPP MOFs, the TCPP ligand can coordinate with four copper nodes in a tetradentate fashion. This leads to the creation of square pyramidal "paddlewheel" secondary building units, which then extend to form 2D layers or more complex 3D frameworks. acs.org The coordination bond between the carboxylate oxygen and the copper ion (O=C–O–Cu) is a definitive feature of these structures. acs.org Furthermore, the nitrogen atoms of the porphyrin core can also coordinate with the copper ions, confirming the successful integration of the metal into the porphyrin macrocycle. acs.org This approach has been used to synthesize various Cu-TCPP MOFs, which are crystalline materials with permanent porosity and high surface areas. researchgate.net

Fabrication of Ordered Nanostructures and Low-Dimensional Materials

The principles of self-assembly have been successfully applied to fabricate a variety of ordered nanostructures and low-dimensional materials from Cu-TCPP. These materials, which include nanotubes, nanorods, and thin films, exhibit unique properties derived from their controlled size, morphology, and dimensionality.

The controlled aggregation of porphyrins can lead to the formation of one-dimensional (1D) nanostructures like nanorods and nanotubes. The specific morphology is often dictated by the interplay of intermolecular forces under specific experimental conditions. researchgate.netresearchgate.net For example, a possible mechanism for TCPP aggregation suggests that different morphologies, including rods, can be formed from molecular building blocks. researchgate.net

While the direct formation of pure Cu-TCPP nanorods has been explored, much research has focused on composite materials. For instance, 3D flower-like Cu-TCPP MOFs have been synthesized through solvothermal processes, with the "flowers" being composed of individual nanosheets with a thickness of 15–20 nm. These MOF nanosheets can then serve as a template or support for other materials, such as ZnO nanorods, creating a nanocomposite with unique photoactive properties. rsc.org In such composites, the Cu-TCPP MOF sheets can act as efficient electron transport channels. rsc.org General strategies are also being developed for the conversion of various MOFs into carbon nanotubes through pyrolysis, a process where the MOF acts as both a carbon source and a template for nanocatalysts. nih.gov

Table 2: Examples of Cu-TCPP Based Nanostructures

Nanostructure Type Synthesis Method Key Features Reference
3D Flower-like MOF Solvothermal Composed of nanosheets 15-20 nm thick
MOF/ZnO Nanocomposite Hydrothermal ZnO nanorods deposited on Cu-TCPP nanosheets rsc.org

The fabrication of 2D materials, such as monolayers and multilayers, is a key area in materials science. Self-assembly is a foundational technique for creating these structures, where molecules spontaneously organize at an interface. sinica.edu.tw Cu-TCPP has been successfully used to create ultrathin 2D nanosheets, which can be considered as monolayers.

Using a surfactant-assisted synthetic method, 2D Cu-TCPP metal-organic nanosheets (MONs) with an average thickness of just 1.2 ± 0.1 nm have been prepared. acs.orgacs.org In this process, the TCPP ligand coordinates with copper nodes to form the 2D layers, while a surfactant helps control the anisotropic growth of the crystals to favor sheet formation. acs.org These nanosheets can then be incorporated into multilayer structures, for example, by embedding them within a polymer membrane using phase-inversion methods. acs.org Another approach involves the layer-by-layer electrostatic assembly of charged porphyrins and polymers to build up multilayered films. nih.gov The ability to form self-assembled monolayers (SAMs) on various substrates, including copper, provides a template for the growth of highly oriented MOF thin films. sinica.edu.twrug.nl

Surface-Confined Self-Assembly

The self-assembly of Cu-TCPP on various substrates is a key area of research for the development of novel functional surfaces with applications in catalysis and molecular electronics. The interactions between the molecule and the surface, as well as intermolecular forces, dictate the final two-dimensional (2D) architecture.

One prominent method for achieving surface-confined self-assembly is through the formation of metal-organic frameworks (MOFs) as nanosheets. Two-dimensional Cu-TCPP metal-organic nanosheets (MONs) have been synthesized using a surfactant-assisted method. In this process, the TCPP ligand coordinates with four copper nodes in a tetradentate fashion, creating square pyramidal paddlewheel secondary building units that extend into 2D layers. The use of a surfactant like polyvinylpyrrolidone (B124986) (PVP) is crucial in controlling the crystal growth, leading to the formation of ultrathin MOF nanosheets with highly accessible metal centers.

The self-assembly of the parent ligand, meso-Tetra(4-carboxyphenyl)porphine (B77598) (TCPP), has been observed on Au(111) surfaces, providing insight into the potential behavior of its copper-metalated counterpart. TCPP can be used to produce a porphyrin supramolecular array on a Au(111) surface. frontierspecialtychemicals.com Studies on similar porphyrin molecules on Au(111) reveal that the interaction between the iminic nitrogen atoms of the porphyrin and the gold surface can induce a distortion of the macrocycle from its planar geometry. nih.gov

On graphite (B72142) surfaces, such as highly oriented pyrolytic graphite (HOPG), porphyrin molecules also form well-ordered monolayers. nih.gov The specific arrangement is influenced by the planarity of the substrate and the intermolecular interactions between the porphyrin molecules. Scanning tunneling microscopy (STM) is a powerful technique to visualize these self-assembled structures at the liquid-solid interface, revealing details about their electronic and magnetic properties. researchgate.net While direct STM studies on Cu-TCPP on graphite are not extensively reported, the behavior of similar porphyrins suggests that it would form ordered 2D arrays.

Dynamic Supramolecular Systems and Stimuli-Responsive Materials

The non-covalent interactions that drive the self-assembly of Cu-TCPP can be influenced by external stimuli, leading to dynamic systems that can alter their structure and properties in response to changes in their environment. This responsiveness is a hallmark of "smart" materials and is being explored for applications in sensing, drug delivery, and catalysis.

The aggregation of the free-base porphyrin, TCPP, is known to be highly dependent on pH. In acidic aqueous solutions (pH ~1), H-aggregation of the protonated form (H4TCPP2+) occurs, leading to the formation of nanostructures such as nanorods. asianpubs.org The UV-Vis absorption spectrum changes significantly upon acidification, with the Soret band shifting and the Q bands changing in number and position, indicative of the formation of aggregates. asianpubs.org In alkaline solutions (pH ~9), the porphyrin exists primarily as a monomer. asianpubs.org The transformation between monomeric and aggregated states can also be influenced by the presence of polymers, where H-aggregates and J-dimers of anionic TCPP can be formed by adjusting the ratio of the polymer to the porphyrin. nih.gov While these studies focus on the free-base porphyrin, the principles of pH-dependent aggregation are applicable to its metalated derivatives like Cu-TCPP. The aggregation of porphyrins can be modulated by various experimental conditions, which in turn affects their catalytic activity. acs.org

Solvents also play a critical role in directing the self-assembly of porphyrin-based structures. The choice of solvent can influence the conformation and linking modes of ligands in supramolecular structures. rsc.org For instance, the self-assembly of a modified porphyrin on a graphite surface was shown to be solvent-dependent, leading to different packing arrangements and even conformational changes in the porphyrin core. frontierspecialtychemicals.com

Computational and Theoretical Investigations of Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT has become a standard tool for investigating the electronic properties of porphyrin-based systems. These calculations allow for a precise understanding of how the molecule's geometry influences its electronic behavior and, consequently, its chemical reactivity.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's stability and the energy required to excite an electron from the ground state. libretexts.orgyoutube.com

For conjugated π-systems like porphyrins, a smaller HOMO-LUMO gap generally corresponds to easier electronic excitation and higher reactivity. libretexts.org In Cu-TCPP, the HOMO and LUMO are typically π-orbitals delocalized across the porphyrin macrocycle. The nature of these orbitals dictates the molecule's behavior as an electron donor (from the HOMO) or an electron acceptor (to the LUMO).

Theoretical studies on related porphyrins indicate that charge transfer can occur from the peripheral meso-aryl groups to the central porphyrin core, which modulates the energies of the frontier orbitals. nih.gov This charge transfer influences the molecule's photophysical properties and its efficiency in applications like photocatalysis.

Spin Density Distribution and Electronic Transitions

As a copper(II) complex, Cu-TCPP has an unpaired electron, making it a paramagnetic doublet. DFT calculations can map the spin density distribution, revealing where the unpaired electron is most likely located. In copper porphyrins, the spin density is primarily centered on the Cu(II) ion but is also partially delocalized onto the coordinating nitrogen atoms and the porphyrin ring.

Time-Dependent DFT (TD-DFT) is used to simulate the electronic absorption spectrum and understand the nature of electronic transitions. nih.gov The spectra of porphyrins are characterized by two main features:

An intense Soret band (or B band) in the near-UV region (~400-450 nm).

Weaker Q bands in the visible region (~500-700 nm).

These bands arise from π-π* transitions within the porphyrin macrocycle. TD-DFT calculations on similar copper porphyrins reveal the critical role of ligand-to-metal charge-transfer (LMCT) states. nih.gov Upon photoexcitation, the system can be directed toward different pathways, including intersystem crossing to a triplet state or a change in coordination at the copper center. nih.gov The solvent and the specific substituents on the porphyrin can alter the energy of these charge-transfer states and thus influence the photophysical outcome. nih.govresearchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Cu-TCPP is known to be an effective catalyst, particularly for processes like the photo-electrochemical oxidation of water. frontierspecialtychemicals.commdpi.com DFT can be used to unravel the complex, multi-step mechanism of such reactions. By calculating the energies of reactants, products, and, most importantly, the short-lived transition states between them, researchers can map out the entire reaction pathway.

For water oxidation, this involves modeling the binding of water molecules to the copper center, the sequential removal of protons and electrons, and the crucial oxygen-oxygen bond formation step. Transition state calculations allow for the determination of the activation energy for each step, identifying the rate-determining step and providing a rationale for the observed catalytic activity. This theoretical insight is invaluable for designing more efficient catalysts.

Molecular Dynamics (MD) Simulations for Structural Dynamics and Host-Guest Interactions

While DFT provides a static, time-independent picture of electronic structure, Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This allows for the study of the dynamic behavior of Cu-TCPP, including its conformational flexibility and its interactions with surrounding molecules.

Solvent Effects and Conformation Dynamics

The behavior of Cu-TCPP is highly dependent on its environment, particularly in solution or when incorporated into a larger assembly. The four peripheral carboxyl groups are key to its interactions, as they can form strong hydrogen bonds with polar solvents like water or with functional groups on a host material. nih.gov

MD simulations can model these interactions explicitly. For example, simulations can show how solvent molecules arrange themselves around the porphyrin and how this "solvation shell" influences the rotation of the carboxyphenyl groups. Studies on similar copper porphyrins in different solvents have shown that solvent polarity can significantly affect excited-state properties and charge-transfer transitions. researchgate.net

Furthermore, MD is a powerful tool for studying host-guest chemistry, such as the interaction of Cu-TCPP with surfaces or within the pores of a material. Simulations can reveal how the porphyrin molecule orients itself relative to a host surface and how confinement affects its conformational freedom. This is particularly relevant for understanding the performance of Cu-TCPP when used to construct MOFs or when supported on semiconductor materials for photocatalysis. frontierspecialtychemicals.comnih.gov The simulations can illuminate the balance between porphyrin-porphyrin (aggregation) and porphyrin-host interactions, which dictates the final structure and properties of the composite material.

Computational Research Findings for meso-Tetra(4-carboxyphenyl)porphine-Cu(II)

Computational MethodArea of InvestigationKey FindingsReference Principle
DFT Geometry OptimizationThe molecule adopts a tetrahedrally distorted square planar geometry around the Cu(II) center. Phenyl groups can rotate, and the porphyrin core can bend or saddle, especially upon interaction with other species. nih.gov
DFT / FMO Electronic ReactivityThe HOMO-LUMO gap, involving π-orbitals of the macrocycle, determines electronic stability and reactivity. Charge transfer from meso-groups to the core modulates orbital energies. libretexts.orgnih.gov
TD-DFT Electronic TransitionsCalculations predict Soret and Q bands arising from π-π* transitions. Ligand-to-metal charge-transfer (LMCT) states play a key role in the photophysical decay pathways. nih.govnih.gov
DFT Spin DensityThe unpaired electron density is primarily on the Cu(II) ion with some delocalization to the coordinating nitrogen atoms and the porphyrin ring. nih.gov
MD Simulations Solvent & Host InteractionsCarboxyl groups form hydrogen bonds with polar solvents. Confinement in host materials or interaction with surfaces dictates molecular orientation and conformational dynamics. researchgate.netnih.gov

Ligand Binding and Recognition Event Simulations

Molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations have been pivotal in exploring the interactions between Cu-TCPP and various ligands. These computational methods allow for the detailed examination of binding affinities, recognition processes, and the subtle electronic and structural changes that occur upon ligand coordination.

A significant area of research has been the simulation of Cu-TCPP's interaction with small molecules, which is crucial for its application in chemical sensing. For instance, simulations have shed light on the strong affinity of the central copper(II) ion for certain ligands. One of the most studied interactions is with the cyanide ion (CN⁻). Computational studies have shown that 2D Cu-TCPP metal-organic nanosheets (MONs) exhibit superior recognition properties for cyanide. acs.org The interaction is characterized by a significant solvation energy of cyanide in water, which is calculated to be -339 kJ/mol. acs.org This strong binding affinity is the basis for the use of Cu-TCPP in highly sensitive cyanide detection systems, where the binding event leads to a measurable change in the material's fluorescence. acs.org

The binding of cyanide to the copper center is a rapid process, with a response time of less than 6 seconds, making it suitable for real-time monitoring. umb.edu This rapid kinetic behavior is attributed to the strong coordination of the cyanide ion to the copper center, which functions as a potent ligand, altering the d-orbital splitting and electronic transitions within the porphyrin framework. umb.edu

Simulations have also been employed to understand the binding of other molecules. For example, the adsorption of various small gas molecules on metal-organic frameworks (MOFs) containing open-shell transition metals like copper has been investigated using density functional theory (DFT) with Hubbard U corrections. stackexchange.com These studies provide insights into the binding energies and preferred binding sites, which are crucial for applications in gas storage and separation. While specific binding energy values for a wide range of ligands with Cu-TCPP are not extensively tabulated in the literature, the available data for related systems underscore the power of computational methods in predicting and understanding these interactions.

Table 1: Simulated Ligand Interaction Data for Cu-TCPP and Related Systems

LigandSystemComputational MethodKey FindingReference
Cyanide (CN⁻)2D Cu-TCPP MONsNot SpecifiedSolvation energy in water: -339 kJ/mol acs.org
Cyanide (CN⁻)Cu(II) meso-tetra(4-carboxyphenyl)porphine (B77598)Not SpecifiedStrong affinity leading to fluorescence modulation umb.edu
Various small molecules (e.g., CO₂, H₂, N₂)Metal-Organic Frameworks (M-MOF-74, M=Cu)DFT with Hubbard U correctionsCalculation of binding energies for gas separation applications stackexchange.com

Note: This table is populated with available data. More extensive quantitative binding energy data from simulations for a broad range of ligands with meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is an area for future research.

Advanced Computational Models for Excited State Phenomena

The photophysical properties of Cu-TCPP, which are central to its applications in photocatalysis and photodynamic therapy, are governed by its behavior in electronically excited states. Advanced computational models have been essential in unraveling the complex processes that occur upon photoexcitation, including light absorption, emission, and non-radiative decay pathways.

Time-Dependent DFT (TD-DFT) for Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) has emerged as a powerful and widely used method for calculating the electronic absorption and emission spectra of molecules like Cu-TCPP. rsc.orgnih.govchemrxiv.org It provides a balance between computational cost and accuracy, enabling the prediction of excited-state energies, oscillator strengths, and the nature of electronic transitions.

The absorption spectrum of Cu-TCPP is characterized by a strong Soret band in the near-UV region and weaker Q-bands in the visible region. researchgate.net TD-DFT calculations have been successfully employed to reproduce and assign these spectral features. For instance, studies on Cu-TCPP nanosheets have shown a Soret band maximum at approximately 430 nm and two Q-bands around 545 nm and 581 nm. nih.gov Computational models of related porphyrin systems have further validated the ability of TD-DFT to predict these characteristic bands. scilit.com

The calculated electronic transitions provide a detailed picture of the orbitals involved in the photoexcitation process. The Soret band typically arises from a strongly allowed π-π* transition, while the Q-bands correspond to weakly allowed π-π* transitions. The oscillator strength, a measure of the probability of a particular electronic transition, can also be calculated using TD-DFT, offering insights into the intensity of the absorption bands. umb.edustackexchange.com

Table 2: Representative TD-DFT Calculated Absorption Data for Cu-TCPP and Analogs

SystemBandCalculated Wavelength (nm)Oscillator Strength (f)Transition AssignmentReference
Cu-TCPP MONs (Experimental)Soret430-π → π nih.gov
Cu-TCPP MONs (Experimental)Q-band545-π → π nih.gov
Cu-TCPP MONs (Experimental)Q-band581-π → π nih.gov
meso-tetrakis(phenyl)porphyrin dications (General)Soret~400-450StrongS₀ (a₁u) → S₂ (e_g) researchgate.net
meso-tetrakis(phenyl)porphyrin dications (General)Q-band>500WeakS₀ (a₂u) → S₁ (e_g*) researchgate.net

Non-Adiabatic Dynamics Simulations

While TD-DFT provides a static picture of the excited states, non-adiabatic dynamics simulations are necessary to understand the time-evolution of the system after photoexcitation. These simulations go beyond the Born-Oppenheimer approximation, which assumes that the electronic and nuclear motions are independent, and are crucial for describing processes like internal conversion and intersystem crossing. nih.gov

For copper(II) porphyrins, the excited-state dynamics are particularly complex due to the presence of the open-shell metal center. Upon photoexcitation, several competing decay pathways become accessible. Non-adiabatic dynamics simulations have revealed that for Cu(II) porphyrin complexes, processes such as coordinative expansion and intersystem crossing to the triplet state can occur on ultrafast timescales. scilit.comgithub.io

One study on a similar Cu(II)-porphyrin complex found that in the presence of a Lewis base like water, coordinative expansion to a five-coordinate species can happen in approximately 700 femtoseconds (fs). scilit.com In parallel, intersystem crossing to the triplet manifold can occur on an even faster timescale of about 140 fs. scilit.com These two processes are often mutually exclusive and their relative efficiencies can be influenced by the porphyrin's environment. scilit.com

These simulations provide invaluable insights into the mechanisms that govern the excited-state lifetime and the quantum yields of photophysical and photochemical processes. The development of more efficient non-adiabatic dynamics methods continues to extend the reach of these simulations to larger and more complex systems. nih.gov

Table 3: Key Findings from Non-Adiabatic Dynamics Simulations of Cu(II)-Porphyrin Systems

SystemSimulation MethodKey ProcessTimescaleReference
Cu(II)-5,10,15,20-meso-tetrakis(N-methylpyridium-4-yl)porphyrinFemtosecond Time-Resolved Absorbance/TD-DFTCoordinative Expansion (in water)~700 fs scilit.com
Cu(II)-5,10,15,20-meso-tetrakis(N-methylpyridium-4-yl)porphyrinFemtosecond Time-Resolved Absorbance/TD-DFTIntersystem Crossing to Triplet State~140 fs scilit.com

Note: This table presents data from a closely related Cu(II)-porphyrin system to illustrate the typical timescales and processes investigated by non-adiabatic dynamics simulations. Specific simulation data for meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is an active area of research.

Advanced Research Directions and Future Perspectives for Meso Tetra 4 Carboxyphenyl Porphine Cu Ii

Integration into Advanced Energy Conversion and Storage Systems

The inherent photoactive and electrochemical properties of Cu-TCPP make it a prime candidate for developing innovative energy solutions. Researchers are exploring its use in systems that convert light into electricity and in high-performance energy storage devices.

Photoelectrochemical Cells

Photoelectrochemical (PEC) systems based on Cu-TCPP are a burgeoning area of research. When assembled into MOF structures on an electrode, Cu-TCPP demonstrates significant potential for creating sensitive and selective sensors. For instance, a PEC sensing platform using a Cu-TCPP MOF film on a glassy carbon electrode was developed for the quantitative detection of ascorbic acid. mdpi.comelsevierpure.com This platform leverages the strong visible light absorption of the Cu-TCPP components, particularly in the 400-700 nm range, to generate a measurable photocurrent. elsevierpure.com

The performance of the Cu-TCPP MOF-based sensor shows excellent photocatalytic activity under visible light, with distinct photocurrent responses observed under different wavelengths of irradiation, corresponding to the material's strong absorption bands. mdpi.com The results indicated that the PEC sensor exhibited a wider linear concentration range and a more ideal detection limit compared to other electrochemical methods for ascorbic acid detection. mdpi.comelsevierpure.com

Table 1: Photocurrent Response of Cu-TCPP@MOFs/GCE Under Various Light Conditions mdpi.com
Light SourceRelative Photocurrent ResponseCorresponding Absorption Peak (nm)
Blue LightHigh~424
Green LightHigh~539
White LightLowerN/A
Red LightLowerN/A

Organic Photovoltaics and Dye-Sensitized Solar Cells

Porphyrins are recognized for their unique optical and electronic properties, making them highly suitable for developing advanced photovoltaic technologies. mdpi.com They have been successfully employed in dye-sensitized solar cells (DSSCs), where they act as light-harvesting dyes that capture sunlight and generate electrical energy. mdpi.commdpi.com While significant research has focused on various porphyrin derivatives, the specific integration of Cu-TCPP into these devices is an emerging frontier. elsevierpure.comrsc.org

Research into copper-based MOFs has shown their potential to act as light absorbers in DSSCs. researchgate.net For example, a nanocomposite created from Cu-TCPP MOF and ZnO nanorods demonstrated higher photoactivity under visible light irradiation compared to the individual components. rsc.org In this configuration, the MOF nanosheets function as electron transport channels, which promotes the efficient separation of photogenerated charge carriers from the ZnO nanorods, a crucial step in photovoltaic conversion. rsc.org Although preliminary studies on other copper porphyrins in Gratzel cells (a type of DSSC) have shown encouraging results, comprehensive performance data for a dedicated Cu-TCPP cell is still an active area of investigation. mdpi.com

Supercapacitors and Battery Technologies

The field of energy storage is exploring Cu-TCPP and its derivatives for use in supercapacitors and potentially next-generation batteries. scbt.com Supercapacitors store energy via electrochemical mechanisms and are valued for their high power density and exceptional cycle stability. scbt.com MOFs are considered promising electrode materials due to their high porosity and abundant redox-active sites that facilitate the rapid intercalation and de-intercalation of charges.

In one study, a copper-doped iron-based MOF (Cu@Fe-MOF) thin film was synthesized and used as a supercapacitor electrode. This material exhibited a high specific capacitance of 420.54 F g⁻¹ at a current density of 3 A g⁻¹, which was double that of the undoped Fe-MOF electrode. nih.gov An asymmetric solid-state supercapacitor device constructed with this electrode demonstrated a high energy density of 44.20 Wh.kg⁻¹ and maintained 88% of its capacitance after 5000 charge-discharge cycles. nih.gov Similarly, hybrid nanosheets combining NiO nanoparticles with 2D Cu-TCPP MOFs have also been investigated for supercapacitor applications. nih.gov These findings highlight the potential of incorporating the Cu-TCPP structure into hybrid materials to create high-performance and durable energy storage devices. nih.gov

Table 2: Performance of a Cu-Doped Fe-MOF Supercapacitor Electrode nih.gov
ParameterValueConditions
Specific Capacitance420.54 F g⁻¹at 3 A g⁻¹
Energy Density (Asymmetric Device)44.20 Wh.kg⁻¹-
Cycling Stability88% retentionafter 5000 cycles

Biomimetic and Bio-inspired Catalysis Research

The structural similarity of the copper-porphyrin core to the active sites of many natural enzymes and photosystems makes Cu-TCPP an ideal candidate for biomimetic research. Scientists are designing Cu-TCPP-based catalysts that mimic biological processes for applications in medicine and sustainable energy.

Enzyme Mimicry and Active Site Emulation

MOFs constructed from units like Cu-TCPP are being explored as enzyme mimics, combining the advantages of molecular and supramolecular catalysts. acs.orgnih.gov The porous framework of the MOF can emulate the protein pocket of a natural enzyme, which confines the active sites, protects them from the external environment, and provides size-selective access for substrates. acs.orgnih.gov The central copper ion within the porphyrin ring of Cu-TCPP can be designed to emulate the active sites of metalloenzymes.

This approach allows for the creation of "synzymes," or synthetic enzymes, where the fundamental features of native enzymes are duplicated. For example, the structure of Cu-TCPP bears an analogy to the iron-porphyrin heme group found in cytochrome P450 enzymes, which are crucial for metabolism. By creating MOFs with a high density of these active sites, researchers aim to develop robust and efficient catalysts for a variety of chemical transformations. acs.orgnih.gov

Artificial Photosynthesis Research Directions

Artificial photosynthesis aims to replicate the natural process of converting sunlight, water, and carbon dioxide into chemical energy. Cu-TCPP-based materials are at the forefront of this research, particularly when integrated into MOFs. These frameworks can act as artificial photosystems, linking multiple redox processes to convert solar energy into storable fuels.

In one study, a Cu-TCPP MOF was hybridized with titanium dioxide (TiO₂) to create a photocatalyst for CO₂ reduction. Under simulated solar light, this hybrid material successfully reduced CO₂ into methane (B114726) (CH₄) and produced hydrogen (H₂) from water. The results showed that the photocatalytic activity was significantly improved when the Cu-TCPP was incorporated, with researchers proposing that the CO₂ reduction occurs at the copper sites of the porphyrin. This research demonstrates the potential of Cu-TCPP to be a key component in developing sustainable methods for solar fuel generation.

Table 3: Photocatalytic Product Generation by MOF/TiO₂ Composites
Catalyst PrecursorH₂ Production Increase (vs. TiO₂)CH₄ Production Increase (vs. TiO₂)
H₂TCPP + CuTCPP (1:1)~5x~3x
CuTCPP onlyLower than 1:1 mix, but higher than TiO₂Lower than 1:1 mix, but higher than TiO₂

Emerging Applications in Quantum Technologies and Spintronics

The unique electronic and magnetic properties of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) have positioned it as a compelling candidate for cutting-edge applications in quantum technologies and spintronics. Research in these fields is exploring the potential of individual molecules to store and process information, and the copper(II) porphyrin's stable spin state (S=1/2) makes it a promising molecular electronic spin qubit.

A significant area of investigation involves the precise arrangement of these copper porphyrin molecules into ordered arrays. By integrating them as linkers in metal-organic frameworks (MOFs), researchers can create crystalline structures with controlled spacing between the copper centers. nih.govacs.org This is crucial for managing the delicate balance of spin-spin interactions, which can influence the coherence of the qubits. nih.gov

One notable example is the synthesis of a copper(II) variant of the porphyrinic MOF PCN-224. illinois.eduresearchgate.net In this framework, the copper porphyrin units are arranged with a separation of approximately 13.6 Å. researchgate.net Studies using pulse-electron paramagnetic resonance (EPR) spectroscopy on these materials have successfully demonstrated spin coherence at temperatures up to 80 K, even in a fully spin-concentrated framework. nih.govresearchgate.net The observation of Rabi oscillations in these systems further validates their potential as viable qubits. researchgate.net

The spin dynamics within these porphyrin-based materials are a key focus of research. Scientists are investigating the spin-lattice relaxation time (T1) and the spin-spin relaxation time (Tm) to understand how the environment, including the MOF lattice and temperature, affects the stability of the spin state. nih.govacs.org For instance, in ion-paired frameworks containing Cu(II) porphyrins, crystals with longer distances between the copper centers exhibited a longer spin-spin relaxation time. acs.org This highlights the importance of structural control in designing effective molecular qubit arrays.

Furthermore, research into alkyne-bridged copper(II) porphyrin dimers has shed light on the long-range, through-bond mediated isotropic spin exchange interactions. acs.org Understanding how these interactions are modulated by the molecular structure and conformation is critical for the design of optimized molecular spintronic devices. acs.org The sensitivity of these interactions to the orbital symmetry between the spacer and the metal ion suggests new avenues for fine-tuning the magnetic properties of these systems. acs.org

MaterialKey FeatureExperimental TechniqueSignificant FindingReference
Cu-PCN-224 MOFArray of copper porphyrin candidate qubits with ~13.6 Å separationPulse-Electron Paramagnetic Resonance (EPR)Spin coherence observed up to 80 K in a spin-concentrated framework. nih.govresearchgate.net
Ion-Paired Copper Porphyrin FrameworksTunable distances between Cu(II) porphyrin unitsPulse-EPR SpectroscopyLonger Cu-Cu distances led to increased spin-spin relaxation times (Tm). acs.org
Alkyne-Bridged Cu(II) Porphyrin DimersStudy of through-bond spin exchange interactionsSteady-State EPR SpectroscopyOrbital symmetry relationships are crucial in designing molecular spintronic devices. acs.org

Challenges and Opportunities in Scale-Up and Industrial Applications (Academic Perspective)

From an academic standpoint, the transition of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) from laboratory-scale synthesis to industrial application presents both significant challenges and exciting opportunities. The primary hurdles are rooted in the traditional methods of porphyrin and metalloporphyrin synthesis, which often involve costly reagents, harsh reaction conditions, and complex purification procedures.

Challenges:

Solvent Use and Waste Generation: Classical synthesis approaches frequently rely on high-boiling-point solvents like dimethylformamide (DMF) or chlorinated solvents. nih.gov These solvents pose environmental and health risks and contribute to a large volume of chemical waste, which is a major concern for industrial-scale production. nih.gov

Cost of Reagents: The use of expensive oxidizing agents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil (B122849) in some synthesis protocols makes the final product economically unviable for many large-scale applications. acs.orgacs.org

Purification Complexity: The synthesis of porphyrins can lead to the formation of various undesired oligocondensates, which complicates the purification process. nih.gov Chromatographic purification, while effective at the lab scale, is often impractical and costly for industrial production. nih.govnih.gov

Reaction Yield and Reproducibility: Achieving high, reproducible yields on a large scale can be difficult. The Adler-Longo methodology, a common one-step process, typically results in yields of only 10-30%. nih.gov

Opportunities and Research Directions:

In response to these challenges, the academic community is actively exploring more sustainable and scalable synthetic strategies. These "green" chemistry approaches represent a significant opportunity for the future industrial production of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) and related compounds.

Development of Greener Synthetic Protocols: Recent research has focused on developing new methodologies that minimize or eliminate the use of hazardous solvents and expensive oxidants. One promising two-step protocol involves the condensation of pyrrole (B145914) and an appropriate aldehyde in a water-methanol mixture, followed by reflux in DMF and air oxidation. acs.orgacs.orgnih.govresearchgate.net This method avoids costly oxidizing agents and has been shown to be effective for gram-scale production with reproducible yields of 10-40%. acs.orgresearchgate.net

Alternative Energy Sources: The exploration of mechanochemistry and ultrasound for the synthesis of metalloporphyrins offers a path to solvent-free or solvent-minimized reactions. nih.gov These techniques can improve reaction efficiency and sustainability.

Simplified Purification: A key opportunity lies in developing synthesis methods that yield a product of sufficient purity to not require extensive chromatographic purification. acs.orgresearchgate.net In some of the newer green synthesis protocols, simple crystallization is adequate to obtain the desired porphyrin in good yields. acs.orgresearchgate.net

Improving Atom Economy and Reducing E-Factor: Modern synthetic methods are increasingly evaluated based on metrics like Atom Economy and E-factor (a measure of waste produced). By moving to stoichiometric amounts of metal salts and using more environmentally benign solvents like water, the sustainability profile of metalloporphyrin synthesis can be significantly improved. nih.gov

ChallengeTraditional ApproachOpportunity/Modern ApproachReference
Solvent UseHigh-boiling and chlorinated solvents (e.g., DMF, CHCl₃)Water-methanol mixtures, mechanochemistry (solvent-free) nih.govacs.org
Oxidizing AgentsExpensive and hazardous reagents (e.g., DDQ, chloranil)Aerobic oxidation (using air) acs.orgacs.org
PurificationExtensive column chromatographySimple crystallization acs.orgresearchgate.net
ScalabilityLow yields and difficult gram-scale productionProtocols designed and proven for gram-scale synthesis nih.govresearchgate.net

Interdisciplinary Approaches and Synergistic Research with Other Fields

The scientific advancement of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) is intrinsically linked to interdisciplinary collaboration and synergistic research that spans multiple scientific domains. The inherent versatility of this compound makes it a valuable component in a wide array of research fields, leading to innovative materials and applications.

Materials Science and Supramolecular Chemistry:

A prime example of interdisciplinary synergy is the use of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) as a building block in the construction of metal-organic frameworks (MOFs) . frontierspecialtychemicals.comfrontierspecialtychemicals.com This research area combines the principles of coordination chemistry, organic synthesis, and materials science to create highly porous and crystalline materials with tunable properties. The porphyrin's rigid structure and the coordinating ability of its carboxylate groups are leveraged to design frameworks for applications in gas storage, catalysis, and sensing. frontierspecialtychemicals.com Supramolecular chemistry principles are also employed to create self-assembled arrays of these porphyrins on surfaces, which have potential uses in photonic devices and sensors. researchgate.net

Nanotechnology and Hybrid Materials:

There is a growing body of research focused on creating hybrid materials by combining meso-Tetra(4-carboxyphenyl)porphine-Cu(II) with various nanomaterials. For instance, it has been co-sensitized with reduced graphene oxide (rGO) on TiO₂ nanotubes to enhance photocatalytic activity for the degradation of pollutants. frontierspecialtychemicals.com The interaction with graphene quantum dots (GQDs) has also been explored, demonstrating that the resulting conjugates exhibit stable π-π stacking interactions. rsc.org These studies represent a fusion of organic chemistry with materials engineering and nanotechnology to develop advanced functional materials.

Biochemistry and Sensor Development:

The interface between chemistry, biology, and engineering is evident in the development of sensors utilizing this copper porphyrin. Its ability to be incorporated into sensing platforms for the detection of biomolecules is a significant area of research. For example, its unmetalated precursor, meso-Tetra(4-carboxyphenyl)porphine (B77598) (TCPP), has been used to create enhanced DNA methylation sensing interfaces on light-addressable potentiometric sensors (LAPS). nih.gov This work combines an understanding of the porphyrin's molecular configuration and electronic properties with surface science and biochemistry to address challenges in epigenetic diagnostics. nih.gov

Catalysis and Environmental Science:

The application of meso-Tetra(4-carboxyphenyl)porphine-Cu(II) in catalysis, particularly for environmental remediation, highlights the synergy between inorganic chemistry and environmental science. Its use as a photocatalyst for water oxidation and the degradation of organic pollutants under visible light demonstrates its potential to address environmental challenges. frontierspecialtychemicals.comsmolecule.com Research in this area often involves collaboration with surface science and analytical chemistry to characterize the catalytic processes and efficiency.

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